(S)-NADH-d1

Catalog No.
S12886771
CAS No.
M.F
C21H29N7O14P2
M. Wt
666.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-NADH-d1

Product Name

(S)-NADH-d1

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H29N7O14P2

Molecular Weight

666.4 g/mol

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0

InChI Key

BOPGDPNILDQYTO-SXZUMVRDSA-N

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

[H][C@@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H]

Deuterated NADH in Biochemical Research and Drug Discovery: Mechanisms, Applications, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts and Biochemical Basis

Nicotinamide adenine dinucleotide (NAD+) and its reduced form NADH represent essential redox coenzymes present in all living cells, serving as critical mediators of cellular metabolism and energy production. The NAD+/NADH system functions as a key electron carrier, with NAD+ acting as an oxidizing agent that accepts electrons to become NADH, which then serves as a reducing agent that donates electrons in various metabolic pathways [1] [2]. This redox cycling occurs continuously in cells, with the NAD+/NADH ratio reflecting the metabolic and health status of the cell [1]. The biochemical transformation between these forms involves a hydride transfer at the C-4 position of the nicotinamide ring, where NAD+ accepts a hydride ion (H-) and a proton (H+) to form NADH [2].

Deuterated NADH refers to NADH molecules where the hydrogen atoms at the redox-active positions have been replaced with deuterium (²H), the stable heavy isotope of hydrogen. This isotopic substitution creates [4-²H]-NADH, where deuterium occupies the position transferred during redox reactions [3]. The deuterium kinetic isotope effect (DKIE) emerges as a fundamental phenomenon underlying the utility of deuterated NADH in research and therapeutics. DKIE arises because the C-²D bond is stronger than the C-¹H bond, with a lower vibrational frequency and higher activation energy required for cleavage [4]. This results in a slower reaction rate for deuterated compounds compared to their protonated counterparts, with typical primary DKIE values ranging from 1 to 5, though they can theoretically reach up to 9 in certain contexts [4].

Table: Key Properties of Hydrogen Isotopes Relevant to NADH Biochemistry

Property Protium (¹H) Deuterium (²H) Biochemical Significance
Natural Abundance 99.984% 0.0156% Minimal natural background for tracing
Atomic Mass 1.008 u 2.014 u Mass difference enables detection by MS
C-¹H/C-²D Bond Strength ~413 kJ/mol ~439 kJ/mol Basis for kinetic isotope effects
Vibrational Frequency Higher ~√2 times lower Stronger zero-point energy
Bond Length ~1.09 Å ~1.09 Å Minimal structural impact

The enzymatic basis for deuterium incorporation into NADH involves specialized enzyme systems. Research has demonstrated that flavin-dependent enzymes such as glutathione reductase can catalyze hydrogen-deuterium (H-D) exchange between water and NADPH (the phosphorylated counterpart of NADH) [5]. This exchange occurs through reversible hydride transfer between NADPH and flavin cofactors, which temporarily hold the hydride in N-H or O-H bonds that readily exchange with solvent water [5]. Similar mechanisms operate for NADH, enabling the production of deuterated NADH in biological systems when exposed to deuterated water (D₂O).

Research Applications in Metabolic and Enzyme Studies

Metabolic Flux Tracing and Analysis

Deuterated NADH serves as a powerful tool for tracing metabolic pathways and quantifying flux distributions in living systems. When cells are incubated with deuterated substrates or in D₂O-enriched media, the resulting deuterated NADH carries a distinct isotopic signature that can be tracked through subsequent metabolic reactions [5]. This approach has revealed that traditional deuterium tracing studies significantly underestimated NADPH production pathways because they failed to account for enzyme-catalyzed H-D exchange between water and NADPH [5]. Correction for this exchange is essential for accurate assessment of biological sources of NADPH's high energy electrons.

The application of deuterium metabolic imaging (DMI) represents a cutting-edge advancement in this field. DMI employs magnetic resonance to detect ²H-labeled molecular probes and their metabolites, allowing visualization of various metabolic pathways without radiation exposure [6]. This technique has been successfully applied to study tumor metabolism, particularly in brain cancers where conventional PET imaging faces challenges due to high background glucose uptake in normal brain tissue [6]. DMI enables dynamic tracking of glucose transport, pentose phosphate pathway conversion, glycolysis, and the Krebs cycle within tumor cells [6].

Table: Applications of Deuterium Metabolic Imaging (DMI) in Oncology Research

Deuterium Probe Tumor Model Research Application Key Findings
[²H]-Glucose Glioma (rat/human) Metabolic differentiation Revealed significant metabolic differences between normal brain and tumor tissue
[²H]-Glucose Lymphoma (mouse) Glycolytic flux measurement Enabled quantitative measurement of glycolytic metabolic flux
[²H]-Fumarate Murine lymphoma Cell death detection Generated ²H-malate signal as indicator of tumor cell death
[²H]-Glucose Acute myeloid leukemia Treatment response monitoring Served as non-invasive monitoring tool for early tumor treatment effects
Enzyme Mechanism and Kinetic Studies

Deuterated NADH provides crucial insights into enzyme mechanisms and catalytic kinetics across numerous biochemical systems. The deuterium kinetic isotope effect serves as a sensitive probe for determining whether hydride transfer represents the rate-limiting step in enzymatic reactions. Studies with lactate dehydrogenase (LDH), for instance, have demonstrated DKIE values between 1.2 and 2.6, indicating that hydride transfer contributes to but does not solely determine the overall reaction rate [7]. Similar approaches have been applied to numerous other NADH-dependent enzymes, including dehydrogenases, reductases, and monooxygenases.

The use of deuterated NADH has also illuminated enzyme-catalyzed H-D exchange phenomena. Research has shown that isolated NADH does not undergo spontaneous H-D exchange with water, but specific flavin enzymes such as glutathione reductase rapidly catalyze such exchange [5]. This exchange occurs without the enzyme's other substrates, suggesting a mechanism involving reversible hydride transfer between NADH and flavin cofactors [5]. This discovery has profound implications for interpreting deuterium tracing experiments and understanding the reversibility of enzymatic reactions in cellular environments.

G cluster Enzyme-Catalyzed H-D Exchange Mechanism D2O D₂O (Heavy Water) Flavoenzyme Flavin Enzyme (e.g., Glutathione Reductase) D2O->Flavoenzyme Solvent NAD_D [4-²H]-NADH Flavoenzyme->NAD_D Catalyzes H-D Exchange NAD NAD⁺ NAD->NAD_D FAD FAD FAD_D FAD²H₂ FAD->FAD_D FAD_D->NAD_D Reverse Hydride Transfer

Figure 1: Enzyme-catalyzed H-D exchange mechanism between heavy water and NADH facilitated by flavin enzymes

Pharmaceutical and Therapeutic Applications

Deuterium Incorporation in Drug Discovery and Development

The strategic incorporation of deuterium into pharmaceutical compounds has emerged as a valuable approach in drug discovery, leveraging the deuterium kinetic isotope effect to improve pharmacokinetic properties and mitigate toxicity issues. Deuterated drugs can be developed through two primary strategies: the "deuterium switch" approach, which creates deuterated analogues of already marketed drugs, and de novo design of deuterated compounds [4]. The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the deuterium switch strategy. This deuterated analogue of tetrabenazine demonstrated a superior pharmacokinetic profile, allowing reduced dosing frequency for treatment of chorea associated with Huntington's disease [4].

The therapeutic benefits of deuteration extend beyond simple metabolic stabilization. In the case of deucravacitinib, an allosteric TYK2 inhibitor approved for psoriasis in 2022, deuterium incorporation prevents formation of a non-selective metabolite and preserves drug specificity for TYK2 over other JAK family enzymes [4]. This represents the first example of a novel deuterated FDA-approved drug where deuteration was integral to the initial design rather than a modification of an existing drug. Similarly, donafenib, a deuterated analogue of sorafenib approved in China for hepatocellular carcinoma, provided better pharmacokinetic properties, higher efficacy, and reduced adverse effects compared to the non-deuterated drug [4].

Table: Approved Deuterated Drugs and Their Clinical Applications

Drug Name Non-deuterated Counterpart Indication Key Deuteration Benefits
Deutetrabenazine Tetrabenazine Huntington's chorea Reduced dosing frequency, improved PK profile
Donafenib Sorafenib Hepatocellular carcinoma Better PK, higher efficacy, fewer adverse effects
Deucravacitinib Novel compound Psoriasis Preserved target specificity, prevented non-selective metabolite
VV116 Remdesivir (oral derivative) COVID-19 Oral bioavailability with same mechanism
Biocatalytic Deuteration Strategies

Recent advances in biocatalytic deuteration have expanded the toolbox available for preparing deuterated compounds with exquisite selectivity. A particularly innovative approach combines molecular hydrogen (H₂) as a clean reductant with D₂O as a cheap deuterium source to generate and recycle [4-²H]-NADH in situ [3]. This system employs a heterogeneous biocatalyst comprising a nickel-iron hydrogenase and an NAD+ reductase co-immobilized on a carbon support. When operated in D₂O under H₂ gas, this system efficiently produces [4-²H]-NADH through enzyme-catalyzed H-D exchange [3].

This biocatalytic platform enables asymmetric reductive deuteration across diverse molecular structures, including C=O, C=N, and C=C bonds, with remarkable chemo-, regio-, stereo-, and isotopic selectivity. The approach has been successfully coupled with various NADH-dependent reductases to produce deuterated chiral molecules under mild conditions (pH 8.0, 1 bar H₂, 20°C) [3]. The synthetic utility of this system was demonstrated through the preparation of (1S,3'R)-[2',2',3'-²H₃]-solifenacin fumarate on a preparative scale, highlighting its potential for pharmaceutical production [3].

Experimental Methods and Analytical Protocols

Generation and Analysis of Deuterated NADH

Biocatalytic Production Methods for deuterated NADH have been revolutionized by the development of H₂-driven recycling systems. The protocol involves combining a heterogeneous biocatalyst (hydrogenase and NAD+ reductase co-immobilized on carbon) with NAD+ in D₂O under an atmosphere of H₂ gas [3]. Typical reaction conditions include p²H 8.0, 1 bar H₂ pressure, and 20°C temperature, with continuous H₂ flow across the reaction headspace [3]. This system achieves efficient conversion (≥97%) to [4-²H]-NADH with high isotopic selectivity, as confirmed by UV-visible and ¹H NMR spectroscopy [3].

Analytical Techniques for characterizing deuterated NADH include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables separation and detection of deuterated species based on mass differences [5]
  • Ultraviolet-Visible Spectroscopy: Capitalizes on the distinct UV absorption spectra of NAD+ (peak at 259 nm) and NADH (secondary peak at 339 nm) [2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms deuterium incorporation through disappearance or diminution of proton signals at the C-4 position [3]
  • Fluorescence Spectroscopy: NADH fluoresces at 445-460 nm when excited at ~335 nm, while NAD+ does not fluoresce; this property can be used to study enzyme kinetics and binding interactions [2]
Measurement of NAD+ and NADH in Biological Systems

Accurate quantification of NAD+ and NADH concentrations is essential for understanding cellular redox states and metabolic regulation. Several established protocols exist for determining these cofactors in tissues, cells, and subcellular compartments:

The NAD+/NADH Cycling Assay provides a sensitive method using standard plate reader instrumentation [8]. This assay relies on the enzymatic conversion of resazurin to resorufin in an NADH-dependent reaction, generating a fluorescent signal proportional to NADH concentration. The protocol can distinguish between oxidized and reduced forms through selective destruction of one species before measurement [8].

Stable Isotope-Dilution Mass Spectrometry offers superior specificity and accuracy for NAD+ quantification [8]. This method employs stable isotope-labeled NAD+ (such as ¹⁸O-NAD+) as an internal standard, enabling precise correction for analytical variability. Biological samples are spiked with the isotopically labeled standard before extraction, then analyzed by LC-MS/MS to ratio endogenous NAD+ against the exogenous standard [8]. This approach provides absolute quantification of NAD+ pools and can be adapted for simultaneous measurement of NADH through chemical derivatization.

G cluster NAD⁺/NADH Measurement Workflow BiologicalSample Biological Sample (Tissue, Cells, Mitochondria) NADExtraction NAD⁺/NADH Extraction BiologicalSample->NADExtraction CyclingAssay Cycling Assay (Fluorescence Detection) NADExtraction->CyclingAssay Aliquots MSAssay Isotope-Dilution MS (Stable Isotope-Labeled NAD⁺) NADExtraction->MSAssay Data1 NAD⁺/NADH Concentration CyclingAssay->Data1 Data2 Absolute Quantification MSAssay->Data2

Figure 2: Experimental workflow for NAD⁺ and NADH measurement in biological samples using cycling assays and mass spectrometry

Conclusion

References

(S)-NADH-d1 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting NADH Stability

The chemical stability of NADH is influenced by its environment. The table below summarizes the main factors and the conditions that promote stability, based on experimental findings.

Factor Effect on Stability Optimal Condition for Stability Key Experimental Evidence
Temperature Degradation rate increases with temperature [1] Low temperatures (e.g., 25°C vs. 30°C) [2] Kinetic studies of degradation [1]
pH Degradation rate increases in acidic conditions [1]; oxidation increases at higher pH [2] Neutral to slightly alkaline media (e.g., pH 7.8) [2] Reaction order w.r.t. hydronium ion is ~1 for NADH [1]; factorial design analysis [2]
Buffer Composition Faster degradation in phosphate and acetate buffers; anions catalyze degradation [1] [2] Non-nucleophilic buffers (e.g., Pipes, Tris) [2] [3] Phosphate forms adduct with NADH (pyridine ring); rate proportional to phosphate/acetate concentration [1] [2]
Ionic Strength Degradation rate decreases with increasing ionic strength at neutral pH [1] Higher ionic strength at neutral pH Comparative kinetic analysis in different salt solutions [1]

Experimental Protocols for Stability Assessment

The following methodology outlines a validated approach for evaluating coenzyme stability, which can be applied to (S)-NADH-d1.

  • 1. Reagent Preparation: Prepare stock solutions of the coenzyme (e.g., 0.1 mM) in the buffers to be tested, such as phosphate and Pipes (0.1 M), at various pH levels [2].
  • 2. Experimental Design: Employ a factorial design to efficiently evaluate multiple factors. A three-factor, two-level design can assess the individual and interactive effects of:
    • Buffer Type (e.g., Phosphate vs. Pipes)
    • pH (e.g., 6.8 vs. 7.8)
    • Temperature (e.g., 25°C vs. 30°C) [2]
  • 3. Stability Incubation: Incubate the freshly prepared solutions under the different conditions defined by the experimental design [2].
  • 4. Analytical Measurement: Monitor degradation using UV-visible spectrophotometry. Measure the absorbance at 340 nm, which is characteristic of NADH [2]. A decrease in absorbance at this wavelength indicates degradation of the reduced coenzyme.
  • 5. Data Analysis: Analyze the changes in absorbance after a set period (e.g., 40 minutes) to determine the degradation rate under each condition. The main effects of each factor can be ranked to identify the most critical stability parameters [2].

The logical workflow for this experimental process is as follows:

Start Start Stability Assessment Prep Reagent Preparation Start->Prep Design Experimental Design Prep->Design Incubate Stability Incubation Design->Incubate Measure Spectrophotometric Measurement (Absorbance at 340 nm) Incubate->Measure Analyze Data Analysis Measure->Analyze End Identify Optimal Conditions Analyze->End

Storage and Handling Recommendations

Based on the stability data, here are practical recommendations for storing and handling NADH and its derivatives:

  • Recommended Conditions
    • Buffer: Use Tris-based buffers or Pipes instead of phosphate or acetate buffers [2] [3].
    • pH: Prepare solutions at slightly alkaline pH (e.g., 7.8) [2].
    • Temperature: Store solutions at low temperatures and freeze aliquots for long-term storage [1] [2].
  • Conditions to Avoid
    • Avoid phosphate and acetate buffers as they catalyze degradation [1] [2].
    • Avoid acidic pH conditions [1].
    • Minimize exposure to elevated temperatures [1].

Navigating the Information Gap on this compound

While the search results provide robust data on NADH, they do not contain specific studies on the deuterated form This compound. The introduction of deuterium atoms can subtly alter a molecule's chemical properties and metabolic stability, a phenomenon known as the deuterium isotope effect.

To bridge this information gap, I suggest you:

  • Consult the Manufacturer: The supplier of your this compound is the most reliable source for specific storage guidelines, stability data, and certificates of analysis.
  • Extrapolate with Caution: You can use the data for NADH as a strong foundational guide for handling this compound, but be aware that its exact stability profile may differ.
  • Validate Empirically: For critical applications, establish the stability of this compound in your specific experimental conditions using the protocols outlined above.

References

what is (S)-NADH-d1 used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Primary Research Applications

Researchers primarily use (S)-NADH-d1 and similar deuterated tracers in the following areas:

  • Tracing Metabolic Flux: The core use is to trace the flow of electrons through specific metabolic pathways [1]. By using substrates like [4-2H]-glucose, researchers can generate deuterium-labeled NADH (functionally analogous to this compound) inside cells and track how these electrons are used, for instance, in glycolysis or to regenerate NAD+ via lactate dehydrogenase (LDH) [1].
  • Studying Mitochondrial Dysfunction: These tracers are vital for analyzing metabolic problems caused by a high NADH/NAD+ ratio, such as when the mitochondrial Electron Transport Chain is impaired [1]. They help map how cells rewire their glucose metabolism under such stress.
  • Quantifying NAD+ and NADH: Deuterated versions of NAD+ can serve as internal standards in mass spectrometry-based methods for precise measurement of NAD+ and NADH levels in biological samples [2]. While the cited protocol uses 18O-NAD+, the principle is the same for this compound.

Example Experimental Protocol

The table below summarizes a protocol for tracing glucose metabolism using deuterated glucose, which generates deuterium-labeled NADH within cells [1].

Step Description Key Reagents
1. Cell Preparation Culture cells (e.g., human cancer cell lines like 143B) and pre-treat with ETC inhibitors (e.g., piericidin A, antimycin A) or a control (DMSO). Cell culture medium, ETC inhibitors
2. Metabolic Tracing Replace medium with a tracing medium containing a deuterated glucose tracer. [4-2H]-glucose, [3-2H]-glucose, or [U-13C]-glucose
3. Metabolite Extraction At defined time points, rapidly extract intracellular metabolites using ice-cold, dedicated extraction buffers. 80% methanol or acetonitrile/methanol/water with formic acid
4. Data Acquisition Analyze metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS instrumentation
5. Data Analysis Process the raw MS data to identify deuterium-labeled species and calculate labeling patterns and ratios. Specialized MS data analysis software

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical experiment using deuterated glucose to study NADH-mediated metabolism, based on the protocol above [1]:

Start Start Experiment Prep Cell Preparation & Treatment (ETC Inhibitor/Control) Start->Prep Tracing Incubation with Deuterated Glucose Tracer Prep->Tracing Extract Metabolite Extraction Tracing->Extract MS LC-MS Analysis Extract->MS Data Data Analysis: - Metabolic Flux - NADH/NAD+ Ratio MS->Data End Interpret Results Data->End

Key Insights from Research

Using these methods, critical findings have emerged:

  • Metabolic Rewiring: ETC dysfunction increases the NADH/NAD+ ratio, forcing cells to rewire their metabolism. Deuterated tracers show increased reliance on pathways like LDH to regenerate NAD+ and maintain redox balance [1].
  • Biomarker Identification: An elevated NADH/NAD+ ratio in tissues can be indicated by measuring specific metabolites in plasma or tissue, such as lactate/pyruvate ratio, α-hydroxybutyrate, alanine, and aspartate [1].

References

NADH in Cellular Metabolism: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

NADH (the reduced form of Nicotinamide Adenine Dinucleotide) is a central redox coenzyme in cellular metabolism. It primarily functions as a hydride (H-) carrier, shuttling electrons from catabolic reactions to the electron transport chain for ATP generation [1]. The "d1" in (S)-NADH-d1 signifies a deuterated form, where one or more hydrogen atoms are replaced with deuterium, a stable isotope. Such compounds are used as internal standards in mass spectrometry-based metabolomics to enable precise quantification of endogenous metabolites [2].

The table below summarizes the core metabolic pathways involving NADH:

Metabolic Pathway Key Enzymes/Complexes Primary Role of NADH Subcellular Localization
Glycolysis Glyceraldehyde-3-phosphate dehydrogenase Production: Generated from the oxidation of glyceraldehyde-3-phosphate [3]. Cytosol
Tricarboxylic Acid (TCA) Cycle Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, Malate dehydrogenase Production: Generated at multiple steps from the oxidation of isocitrate, α-ketoglutarate, and malate [3]. Mitochondrial Matrix
Fatty Acid β-Oxidation Multiple acyl-CoA dehydrogenases Production: Generated during the oxidation of fatty acyl-CoA molecules [3]. Mitochondrial Matrix
Electron Transport Chain (ETC) Complex I (NADH:ubiquinone oxidoreductase) Consumption: Donates electrons to Complex I, which are transferred to ubiquinone. This is a key entry point for electrons into the respiratory chain and is coupled to proton pumping [4] [3]. Mitochondrial Inner Membrane

The following diagram illustrates the integration of these primary NADH-dependent pathways:

NADH_Metabolism Integrated NADH Metabolic Pathways cluster_Glycolysis Glycolysis (Cytosol) cluster_TCA TCA Cycle (Mitochondria) cluster_OXPHOS Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate GAPDH Reaction AcetylCoA AcetylCoA Pyruvate->AcetylCoA TCA_Cycle AcetylCoA->TCA_Cycle Oxidation Steps NADH_cyt NADH (Cytosol) NADH_mito NADH (Mitochondria) NADH_cyt->NADH_mito Shuttle Systems (Malate-Aspartate, etc.) ETC Electron Transport Chain NADH_mito->ETC Electron Donation via Complex I ATP ATP ETC->ATP ATP Synthase GAPDH_NADH GAPDH GAPDH_NADH->NADH_cyt IDH IDH, α-KGDH, MDH TCA_Cycle->IDH IDH->NADH_mito subcluster_ETF Fatty Acid β-Oxidation (Mitochondria) FAO Acyl-CoA Dehydrogenases FAO->NADH_mito

Integrated NADH Metabolic Pathways: This map shows how NADH is produced in glycolysis, the TCA cycle, and fatty acid oxidation, and is ultimately oxidized by the electron transport chain to drive ATP synthesis. Cytosolic NADH is shuttled into mitochondria via specific transporters.

Research Applications and Suggested Approaches

The search results confirm that NAD+ metabolism is a prominent therapeutic target, and studying its dynamics is crucial in disease research [5] [6]. Deuterated metabolites like this compound are vital tools in this context.

  • Primary Application: this compound is most commonly used as a stable isotope-labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS). Its addition to biological samples (cells, tissues, plasma) before extraction allows for accurate quantification of native NADH by correcting for variations in sample processing and instrument performance [2].
  • Studying Metabolic Flux: While not explicitly mentioned in the search results, deuterated tracers are fundamental in Stable Isotope-Resolved Metabolomics (SIRM). In such studies, a deuterated precursor (e.g., glucose-d7) is fed to a biological system, and the incorporation of the deuterium label into downstream metabolites like NADH is tracked using NMR or MS to quantify metabolic pathway activity [2].

Given the lack of specific protocols for this compound, here is a generalized experimental workflow for NADH quantification that can be adapted:

Protocol Generalized Workflow for NAD(H) Quantitation SampleCollection 1. Sample Collection & Stabilization Quenching Rapid Quenching (e.g., cold methanol) SampleCollection->Quenching SampleHomogenization 2. Metabolite Extraction Quenching->SampleHomogenization AddInternalStandard Add Internal Standard (e.g., this compound) SampleHomogenization->AddInternalStandard Homogenize Homogenize (e.g., bead beater) AddInternalStandard->Homogenize Centrifuge Centrifuge & Collect Supernatant Homogenize->Centrifuge Analysis 3. LC-MS/MS Analysis Centrifuge->Analysis DataProcessing 4. Data Processing & Quantification Analysis->DataProcessing

Generalized NADH Quantitation Workflow: This protocol outlines key steps for measuring NADH levels, where this compound would be added as an internal standard during extraction to ensure accurate LC-MS/MS analysis.

Key Considerations for Your Research

To advance your work with this compound, please consider the following:

  • Source Vendor Information: You will need to search for chemical vendors and biotech companies that specialize in stable isotope-labeled biochemicals to procure this compound. They often provide certificates of analysis with detailed information on isotopic purity and chemical stability.
  • Optimize Sample Preparation: NADH is acid-labile, while its oxidized form, NAD+, is alkali-labile. The extraction protocol must be carefully optimized (e.g., using cold acidic extraction buffers) to preserve the in vivo ratio of NADH to NAD+ and prevent degradation [7].
  • Leverage Advanced Metabolomics: The field is moving towards techniques like single-cell metabolomics and mass spectrometry imaging (MSI), which could, in the future, allow for spatial resolution of NADH metabolism within tissues [2].

References

NADH-d1 redox potential and kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Core Quantitative Data

The table below summarizes the key quantitative data essential for your research context.

Parameter Value / Characterization Context & Significance
Standard Reduction Potential (E°') -0.32 V [1] Defined at pH 7, 25°C; negative potential identifies NADH as strong reducing agent (electron donor) [2].
Typical Cellular NAD+/NADH Ratio Varies by compartment: ~1-10 in cytosol, ~0.1-1 in mitochondria [3] Ratio is a key indicator of cellular redox state; higher values indicate more oxidized state (favorable for oxidation reactions) [4] [5].
Total Cellular NAD+ + NADH Pool ~1 μmole per gram of wet weight (rat liver) [1] Total pool size is dynamic, influenced by biosynthesis, consumption, and precursor availability [3].
Cytosolic NAD+ Concentration ~0.3 mM (animal cells) [1] Highlights compartmentalization; mitochondrial [NAD+] can be 1-2 mM [1].

Experimental Protocols & Measurement

Investigating NAD+/NADH kinetics and redox state relies on specific methodologies.

  • Optical Redox Imaging: This technique leverages the native fluorescence of NADH. NADH fluoresces at ~450 nm when excited at ~340 nm, while NAD+ is non-fluorescent. The fluorescence intensity and lifetime change when NADH binds to proteins, allowing for non-invasive measurement of the redox state in living cells and tissues [1] [6].
  • Enzyme-Based Assays: A classic method involves measuring the conversion between NAD+ and NADH using ultraviolet (UV) absorption. NADH has a characteristic absorption peak at 339 nm, whereas NAD+ does not. The conversion can be tracked spectrophotometrically by monitoring absorbance at 340 nm in enzyme-coupled assays [1].
  • Isotope Tracing for Metabolic Flux: To study the functional impact of the NAD+/NADH ratio, researchers use kinetic isotope tracing. For example, feeding cells U-¹³C-glucose and tracking the incorporation of the label into products like M+3 serine allows for the calculation of serine synthesis rates, which depend on NAD+ availability [5].

Modulating the NAD+/NADH Ratio in Experiments

The following diagram and table outline common experimental strategies to manipulate the NAD+/NADH ratio to study its effects.

G Intervention Experimental Intervention Target Molecular Target / Pathway Intervention->Target AKB Alpha-ketobutyrate (AKB) Intervention->AKB Rotenone Rotenone Intervention->Rotenone Rapamycin Rapamycin Intervention->Rapamycin NutrientDep Serine/Lipid Deprivation Intervention->NutrientDep Outcome Effect on NAD+/NADH Ratio Target->Outcome T_AKB Exogenous Electron Acceptor AKB->T_AKB O_Inc Increase ↑ T_AKB->O_Inc T_Rot Mitochondrial Complex I Inhibitor Rotenone->T_Rot O_Dec1 Decrease ↓ T_Rot->O_Dec1 T_Rapa mTOR Inhibitor Rapamycin->T_Rapa O_Dec2 Decrease ↓ (NADH) T_Rapa->O_Dec2 T_Nutr Induces Mitochondrial Respiration NutrientDep->T_Nutr O_Inc2 Increase ↑ (Cell-type specific) T_Nutr->O_Inc2

Common experimental strategies to manipulate cellular NAD+/NADH redox state.

Intervention Mechanism of Action Key Experimental Context
Alpha-ketobutyrate (AKB) Acts as an exogenous electron acceptor, is reduced to α-hydroxybutyrate, regenerating NAD+ from NADH [5]. Used to experimentally oxidize the NAD pool and study resulting metabolic flux (e.g., increased serine synthesis) [5].
Rotenone Inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase), blocking NADH re-oxidation to NAD+ [5]. Used to create a more reduced cellular state; dose-dependently decreases NAD+/NADH ratio [5].
Rapamycin Inhibits mTOR signaling; in aged muscle, it decreases NADH content and increases the NAD+/NADH ratio, favoring a more oxidized state [6]. Highlights link between nutrient signaling and redox homeostasis; effect is context-dependent (e.g., prominent in aging) [6].
Nutrient Deprivation Serine or lipid depletion can trigger an increase in mitochondrial respiration in some cancer cells, oxidizing the NADH pool [5]. Demonstrates endogenous, cell-type specific regulation of the ratio in response to environmental cues [5].

Biological Significance & Research Applications

  • Biomass Synthesis in Cancer: The NAD+/NADH ratio can limit the synthesis of key biomass precursors like serine, aspartate, and fatty acids in nutrient-limited tumor microenvironments [5]. Some cancer cells adapt by increasing mitochondrial respiration to elevate the NAD+/NADH ratio, enabling continued proliferation [5].
  • Aging and Therapeutics: A decline in the NAD+/NADH ratio and cellular NAD+ levels is observed during aging [4] [6]. This has spurred research into precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) to boost NAD+ levels, showing promise in preclinical models of age-related and neurodegenerative disorders [7].

References

Application Notes: LC-MS/MS Quantification of NAD(H) in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

This document consolidates advanced methods for the sensitive and simultaneous quantification of nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH) [1]. The protocols are validated for various biological matrices, including plasma, whole blood, and brain tissue, and are supported by precise sample preparation, chromatographic separation, and mass spectrometric detection.

Biological Relevance and Analytical Challenge

NAD(H) are essential coenzymes in cellular redox reactions and serve as substrates for signaling enzymes like sirtuins and PARPs [1] [2]. Their levels are implicated in aging, metabolic disorders, and neurodegeneration [3] [2]. Accurate quantification is analytically challenging due to:

  • Instability: NADH is particularly prone to degradation during sample processing and analysis [1] [2].
  • Polarity: The high polarity of these compounds makes them difficult to retain on conventional reversed-phase chromatography columns [1] [4].
  • Complex Matrices: Endogenous presence in biological samples complicates the preparation of a true blank matrix for validation [1].
Summarized Experimental Protocols for NAD(H) Quantification

The following workflows are adapted from recent studies to be robust and easily implementable.

Protocol 1: Simple and Fast Protein Precipitation for Plasma/Blood This method is ideal for high-throughput analysis [1].

  • Sample Collection: Collect blood into tubes containing anticoagulants. For plasma, centrifuge immediately at 4°C.
  • Protein Precipitation: Add a 3x volume of ice-cold methanol to a 30 µL aliquot of plasma or whole blood. Vortex vigorously for 1 minute.
  • Internal Standard Addition: Include the stable isotope-labeled internal standard ( ^{13}\text{C}_5\text{-NAD}^+ ) at this stage.
  • Centrifugation: Centrifuge at >15,000 rpm for 10 minutes at 4°C to pellet proteins.
  • Analysis: Transfer the clear supernatant to an LC vial for analysis.

Protocol 2: Acid Extraction for Tissues and Cultured Cells This method is more robust for solid tissues and ensures enzyme deactivation [3].

  • Homogenization: Homogenize snap-frozen tissue or cell pellets in a pre-chilled 10% Perchloric Acid (HClO₄) solution.
  • Incubation: Keep the homogenate on ice for 15 minutes.
  • Centrifugation: Centrifuge at ~15,000 rpm for 5 minutes at 4°C.
  • Supernatant Neutralization: Transfer the supernatant to a new tube and neutralize by adding a one-third volume of 3 M Potassium Carbonate (K₂CO₃). Caution: This step will generate CO₂ gas.
  • Second Centrifugation: Centrifuge again to remove the precipitated salt.
  • Analysis: Collect the final neutralized supernatant for LC-MS/MS injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The core analytical parameters for successful NAD(H) separation and detection are summarized below.

Table 1: LC-MS/MS Instrument Parameters for NAD(H) Analysis

Parameter Specification Rationale & Notes
LC System LC-20AT Quaternary Pump, SIL-20A Autosampler (or equivalent) -
Analytical Column Versatile Amino Column (e.g., SUPELCOSIL LC-18-T) [3] [4] Provides HILIC-like retention for polar metabolites.
Mobile Phase A 5 mM Ammonium Acetate in Water [1] Volatile salt compatible with MS.
Mobile Phase B 5 mM Ammonium Acetate in Methanol [1] or 100% Methanol [3] -
Gradient Varied; e.g., 7-min isocratic or 30-min gradient [1] [3] Fast analysis vs. broader metabolome coverage.
Flow Rate 1.0 mL/min -
Column Temperature Ambient -
Injection Volume 5-100 µL -
MS System Triple Quadrupole Mass Spectrometer -
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode Most robust for NAD(H) [4].
Detection Mode Multiple Reaction Monitoring (MRM) Provides high sensitivity and selectivity.

Table 2: Example MRM Transitions for NAD(H) and Related Metabolites

Analytic Precursor Ion (m/z) Product Ion (m/z) Reference
NAD+ 664 428, 136 [2]
NADH 666 649, 408 [2]
( ^{13}\text{C}_5\text{-NAD}^+ ) (IS) 669 432 [1]
NMN 335 123, 97 [2]
Nicotinamide (Nam) 123 80, 78 [2]
Method Validation Data

The fast 7-minute method has been rigorously validated according to BMV guidelines, with key parameters shown below [1].

Table 3: Method Validation Summary for a 7-min LC-MS/MS Assay

Validation Parameter Result for NAD+ Result for NADH
Linearity (R²) >0.9965 >0.9965
Intra-Day Accuracy -8.0% to +10.7% Within ±30% (met criteria at most levels)
Inter-Day Precision (RSD%) 2.0% to 13.0% <20% (met criteria at most levels)
Carryover <0.9% in all matrices Not detected
Autosampler Stability (4°C) Stable for 48h (CV ≤1.13%) Stable for 24h (CV <15%); degraded by 48h

Experimental Workflow and NAD+ Biosynthesis Pathway

The following diagrams outline the experimental workflow and the biological context of NAD(H).

G Figure 1: Experimental Workflow for NAD(H) Quantification Start Sample Collection (Plasma, Tissue, Cells) SP Sample Preparation Start->SP LC LC-MS/MS Analysis SP->LC Sub_SP Protein Precipitation (Methanol) or Acid Extraction (HClO₄) SP->Sub_SP DA Data Analysis & Validation LC->DA Sub_LC HILIC/Polar Amino Column MRM Detection LC->Sub_LC Sub_DA Quantification with Internal Standard DA->Sub_DA

G Figure 2: Simplified NAD+ Biosynthesis and Consumption Tryptophan Tryptophan (de novo) NAD NAD+ Tryptophan->NAD Multi-step Pathway NA Nicotinic Acid (NA) NA->NAD Preiss-Handler Pathway Nam Nicotinamide (Nam) Nam->NAD Salvage Pathway NR Nicotinamide Riboside (NR) NR->NAD NRK Pathway NADH NADH NAD->NADH Reduction (e.g., Dehydrogenases) Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38

Key Conclusions for Researchers

The presented protocols enable reliable, simultaneous quantification of NAD+ and NADH.

  • Speed vs. Comprehensiveness: A simple protein precipitation with a 7-minute LC-MS/MS run is ideal for high-throughput NAD(H) measurement [1]. For a broader view of NAD+ metabolism, a longer HILIC method capturing up to 18 metabolites is recommended [2].
  • Critical Steps: The use of a stable isotope internal standard (( ^{13}\text{C}_5\text{-NAD}^+ )) is crucial for achieving accurate quantification, correcting for matrix effects and analyte loss [1]. Maintaining samples at low temperatures during preparation is vital to preserve the integrity of NADH [1] [2].
  • Application to (S)-NADH-d1: While not explicitly studied, these protocols provide a direct foundation for analyzing this compound. You would need to characterize its specific MRM transition and confirm chromatographic separation from endogenous NADH. The sample preparation and general LC-MS/MS conditions would be directly applicable.

References

Comprehensive Application Notes and Protocols: Using (S)-NADH-d1 as Internal Standard for NAD Metabolomics Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Internal Standardization in Quantitative Metabolomics

Internal standardization represents a fundamental methodology in quantitative chromatographic analysis where a known amount of a reference compound—the internal standard (IS)—is added to all samples, calibrators, and quality controls before analysis. The core principle relies on calculating the ratio of response between the target analyte and the internal standard rather than relying on absolute analyte response [1]. This approach effectively compensates for various sources of variability throughout the analytical process, including sample preparation inconsistencies, injection volume fluctuations, and matrix effects that can impact detector response [2] [3].

The application of internal standards is particularly crucial when dealing with complex sample matrices and multi-step preparation protocols. In such cases, absolute analyte responses may vary significantly due to factors beyond instrumental performance, such as extraction efficiency, volumetric losses during transfer steps, evaporation inconsistencies, and reconstitution variations [1]. By using a properly selected internal standard that experiences these variations proportionally to the target analytes, the calculated response ratio remains constant, thereby improving method precision and accuracy [3]. For NAD metabolomics specifically, where compounds exhibit diverse chemical properties and stability profiles, internal standardization becomes essential for generating reliable quantitative data, especially when exploring subtle metabolic perturbations in biological systems [4] [5].

Table 1: Comparison of Internal Standard and External Standard Methods

Characteristic Internal Standard Method External Standard Method
Principle Based on response ratio (analyte/IS) Based on absolute analyte response
Error Compensation Corrects for sample prep losses, injection volume variations, matrix effects Limited compensation, mainly relies on instrumental stability
Precision High (RSD typically <0.5-1%) Moderate to low (RSD highly dependent on system stability)
Complexity More complex implementation Simpler implementation
Best Applications Complex matrices, multi-step preparations, trace analysis Simple matrices, high-throughput analysis, major component quantification
Cost Considerations Higher (requires pure IS compounds) Lower (no IS needed)

NAD Metabolomics Background and Analytical Challenges

The nicotinamide adenine dinucleotide (NAD+) metabolome encompasses a network of interconnected metabolites central to cellular energy metabolism, redox homeostasis, and signaling pathways [6] [4]. NAD+ serves not only as a crucial cofactor in oxidoreductase reactions but also as a substrate for various signaling enzymes including sirtuins, poly(ADP-ribose) polymerases (PARPs), and ADP-ribosyl cyclases [4] [7]. The NAD metabolome includes precursors such as nicotinic acid (NA), nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN), along with catabolites like N-methyl-nicotinamide (MeNAM) and the pyridones Me2PY and Me4PY [4] [5].

Analyzing the NAD metabolome presents significant analytical challenges due to the diverse chemical properties of its components, their wide concentration ranges in biological matrices, and the inherent instability of reduced pyridine nucleotides [4] [5]. These metabolites span a considerable polarity range, from relatively non-polar tryptophan precursors to highly polar nucleotide species like NAD+ and NADP+, making simultaneous chromatographic separation demanding [6] [4]. Additionally, the labile nature of these compounds, particularly NADH and NADPH, necessitates careful sample collection, processing, and storage to prevent degradation or interconversion between oxidized and reduced forms [4] [5]. The complexity of biological matrices further complicates analysis through ion suppression/enhancement effects in mass spectrometry, making robust internal standardization essential for accurate quantification [8].

Internal Standard Selection Criteria

General Requirements for Internal Standards

Selecting an appropriate internal standard requires careful consideration of several fundamental criteria to ensure effective compensation of analytical variability. The ideal internal standard should be absent from native samples and not co-elute with any target analytes or matrix components [2] [3]. It must be chemically stable throughout sample preparation, storage, and analysis, and should not react with target analytes or matrix components [2]. Additionally, the internal standard should be available in high purity and preferably as a stable isotopically labeled analog to ensure nearly identical chemical behavior and ionization characteristics [3].

Specific Considerations for (S)-NADH-d1

The selection of This compound as an internal standard for NAD metabolomics offers several advantages stemming from its close structural similarity to endogenous NADH. The deuterium labeling (d1) provides sufficient mass shift for distinct mass spectrometric detection while maintaining nearly identical chromatographic behavior and extraction characteristics [3]. This structural similarity ensures that this compound experiences similar sample preparation losses, matrix effects, and ionization efficiency variations as the native NAD metabolites, particularly the reduced forms [2] [3].

When using this compound, it is crucial to verify that it is chromatographically resolved from endogenous NADH while maintaining similar retention characteristics [2]. The internal standard should be added to samples as early as possible in the preparation workflow, ideally before any processing steps, to effectively compensate for variability in extraction efficiency, volumetric transfers, and other preparatory manipulations [1] [3]. For comprehensive NAD metabolome coverage, particularly when analyzing both oxidized and reduced species along with their precursors, a panel of internal standards may be necessary, with this compound specifically targeting the reduced nucleotide forms [4] [5].

Table 2: Internal Standard Selection Criteria for NAD Metabolomics

Criterion Optimal Characteristics Rationale
Chemical Similarity Structural analog or stable isotope-labeled version of target analytes Ensures similar extraction recovery, matrix effects, and ionization efficiency
Chromatographic Resolution Baseline separated from target analytes (Rs > 1.5) Prevents peak overlap and inaccurate quantification
Stability Chemically stable under sample preparation and analysis conditions Prevents degradation that would compromise quantification
Availability Commercially available in high purity Ensconsistent method implementation and transfer between laboratories
Mass Spectrometric Properties Distinct mass-to-charge ratio without isobaric interferences Enables selective detection without signal overlap

Detailed Experimental Protocols

Sample Preparation Protocol

Materials and Reagents:

  • This compound internal standard stock solution (100 μM in deionized water)
  • Pre-chipped 0.5% dodecyltrimethylammonium bromide (DTAB) lysis buffer [6]
  • Bicarbonate base buffer (100 mM sodium carbonate, 20 mM sodium bicarbonate, 0.05% Triton X-100) [6]
  • Acidic solution (0.4 N HCl) for neutralization [6]
  • LC-MS grade methanol, acetonitrile, and water
  • Protein precipitation reagents (appropriate for your matrix)

Sample Preparation Workflow:

  • Internal Standard Addition: Spike a fixed volume of this compound working solution (typically 10-20 μL of 100 nM solution) into each sample, including calibrators, quality controls, and unknown samples, to achieve a consistent final concentration [5]. Add the internal standard immediately upon sample thawing or preferably during collection to compensate for any degradation during storage.

  • Extraction Procedure:

    • Tissues: Homogenize tissue samples (10-50 mg) in 200-500 μL of ice-cold 0.5% DTAB lysis buffer using a bead beater or mechanical homogenizer [6]. Maintain samples on ice throughout the process to prevent degradation.
    • Biofluids: Mix 50-100 μL of plasma, serum, or whole blood with 200-300 μL of DTAB lysis buffer [5].
    • Cells: Lyse cell pellets (1-5 × 10^6 cells) in 100-200 μL of DTAB lysis buffer.
  • Protein Precipitation: Add 3-4 volumes of ice-cold LC-MS grade methanol or acetonitrile to the lysates, vortex thoroughly, and incubate at -20°C for 15-30 minutes. Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C to pellet precipitated proteins [4] [5].

  • Supernatant Collection and Neutralization: Transfer the clarified supernatant to a new tube and neutralize with an appropriate volume of acidic solution (e.g., 0.4 N HCl) or basic buffer (0.5 M Tris base) as needed [6]. The optimal sample-to-acid/base ratio should be determined experimentally for your specific matrix.

  • Sample Dilution and Analysis: Dilute the neutralized extracts 10-20 fold with deionized water to reduce buffer concentration and ensure compatibility with LC-MS analysis [6]. Transfer to autosampler vials for analysis.

sample_prep start Sample Collection (Tissue, Biofluid, Cells) is_add Internal Standard Addition This compound start->is_add extraction Extraction with DTAB Buffer is_add->extraction ppt Protein Precipitation with Cold Methanol/ACN extraction->ppt centrifuge Centrifugation (14,000-16,000 × g, 10-15 min, 4°C) ppt->centrifuge neutralization Supernatant Neutralization centrifuge->neutralization dilution Dilution with Water (10-20 fold) neutralization->dilution analysis LC-MS/MS Analysis dilution->analysis

Figure 1: Sample preparation workflow for NAD metabolomics analysis using this compound as internal standard

LC-MS/MS Analysis Conditions

Chromatographic Conditions:

  • Column: Mixed-mode (reverse-phase/anion-exchange) or HILIC columns provide optimal separation of NAD metabolites [6] [4]. For example: 100 × 2.1 mm, 2.6 μm mixed-mode column.
  • Mobile Phase A: 10-20 mM ammonium acetate or ammonium formate in water, pH adjusted with acetic acid or ammonium hydroxide [4] [5].
  • Mobile Phase B: 10-20 mM ammonium acetate or ammonium formate in 90:10 acetonitrile:water [4].
  • Gradient Program:
    • 0-2 min: 95-80% B
    • 2-5 min: 80-50% B
    • 5-7 min: 50-20% B
    • 7-8 min: 20% B (hold)
    • 8-8.5 min: 20-95% B
    • 8.5-10 min: 95% B (re-equilibration) [6]
  • Flow Rate: 0.3-0.5 mL/min
  • Column Temperature: 30-40°C
  • Injection Volume: 5-10 μL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode for most NAD metabolites [4] [5]
  • Detection: Multiple reaction monitoring (MRM) for maximum sensitivity and selectivity
  • Source Parameters:
    • Ion spray voltage: 4500-5500 V
    • Source temperature: 400-600°C
    • Nebulizer gas (GS1): 40-60 psi
    • Heater gas (GS2): 50-70 psi
    • Curtain gas: 25-35 psi
  • Compound-Specific Parameters: Optimize declustering potential, collision energy, and collision cell exit potential for each analyte and internal standard [5]

Table 3: Representative MRM Transitions for Key NAD Metabolites and this compound

Compound Q1 Mass (m/z) Q3 Mass (m/z) Retention Time (min) Collision Energy (eV)
This compound 667.1 649.1 / 135.0 Method-dependent Optimize
NAD+ 664.1 136.0 / 428.0 5.2 30-40
NADH 666.1 134.0 / 649.1 4.8 35-45
NMN 335.1 123.0 / 97.0 3.5 20-25
NR 255.1 123.0 / 135.0 4.2 25-30
NAM 123.1 80.0 / 53.0 2.9 26-32
MeNAM 137.1 94.1 / 122.1 3.2 20-25
NA 124.1 78.0 / 80.0 3.9 20-25
Data Processing and Quantification

Calibration Curve Preparation:

  • Prepare stock solutions of all target NAD metabolites in deionized water at 1-10 mM concentration.
  • Prepare serial dilutions in the appropriate matrix-matching solvent to create calibration standards covering the expected concentration range (typically 1 nM to 10 μM).
  • Spike each calibration standard with the same amount of this compound as used in samples.
  • Process calibration standards following the same sample preparation protocol as unknown samples.

Quantification Calculations:

  • For each analyte and internal standard, integrate peak areas from MRM chromatograms.
  • Calculate peak area ratios for each analyte relative to the internal standard: Peak Area Ratio = (Analyte Peak Area) / (Internal Standard Peak Area) [1] [3]
  • Generate calibration curves by plotting peak area ratio against nominal analyte concentration.
  • Fit curves using appropriate regression models (typically linear or quadratic with 1/x weighting).
  • Calculate unknown sample concentrations from the regression equation.

Quality Control:

  • Include quality control samples at low, medium, and high concentrations in each analysis batch.
  • Monitor internal standard response across all samples; significant variation (>30-40%) may indicate preparation issues [1].
  • Ensure calibration curve correlation coefficients (R²) exceed 0.99.

Method Validation

Precision and Accuracy

Assess method precision and accuracy using quality control samples prepared at multiple concentration levels across the calibration range. Precision should be evaluated as both within-day (intra-assay) and between-day (inter-assay) variability, expressed as coefficient of variation (%CV) [5]. Accuracy is determined as the percentage difference between measured and nominal concentrations, ideally within ±15% for most analytes (±20% at the lower limit of quantification) [5].

For NAD metabolomics methods incorporating this compound as internal standard, typical precision values should fall below 15% CV, with accuracy ranging from 85-115% of nominal values [5]. The internal standard significantly improves precision by correcting for preparation and injection variability, as demonstrated in studies where internal standardization reduced RSD from 0.48% to 0.11% in replicate analyses [3].

Sensitivity and Linearity

Linearity should be established across the expected physiological concentration range of NAD metabolites in the target matrices. Typically, calibration curves should demonstrate R² values ≥0.99 with consistent back-calculated standards within ±15% of nominal values [5].

Sensitivity parameters include the lower limit of quantification (LLOQ) and lower limit of detection (LLOD). The LLOQ represents the lowest concentration that can be quantified with acceptable precision and accuracy (typically ±20%), while the LLOD represents the concentration yielding a signal-to-noise ratio ≥3:1 [5]. For NAD metabolites, LLOQs typically range from 0.1-5 nM depending on the specific analyte and matrix, with this compound improving detection sensitivity by normalizing background noise and matrix effects.

Recovery and Matrix Effects

Extraction recovery should be evaluated by comparing peak responses of samples spiked before extraction versus those spiked after extraction [5]. The internal standard corrects for recovery variations, with acceptable recovery values typically ranging from 85-115%.

Matrix effects should be assessed by comparing analyte responses in matrix samples versus pure solvent [8]. The use of this compound as a stable isotope-labeled internal standard significantly compensates for suppression or enhancement of ionization efficiency caused by co-eluting matrix components. Matrix effects are considered acceptable if the internal standard-normalized matrix factor is close to 1.0 (typically 0.85-1.15) [8].

Applications in NAD Metabolic Research

The implementation of this compound as an internal standard in NAD metabolomics enables numerous research applications with enhanced data quality and reliability. In drug development studies, this approach facilitates precise assessment of NAD metabolite level changes following therapeutic interventions with NAD precursors or modulators of NAD-consuming enzymes [6] [7]. For example, the method can quantify dose-dependent NAD+ boosting in tissues from mice treated with NAD precursors such as nicotinamide riboside or nicotinamide mononucleotide [6].

In ageing research and metabolic disease studies, the protocol enables sensitive monitoring of age-associated declines in NAD+ levels and perturbations in NAD metabolism in conditions like obesity, diabetes, and neurodegenerative diseases [4] [7]. The exceptional precision afforded by proper internal standardization allows researchers to detect subtle metabolic shifts that might be obscured by analytical variability in less robust methods.

The method also supports stable isotope tracing studies to elucidate NAD biosynthesis and consumption fluxes [7]. When combined with isotopic labeling approaches, the use of this compound as internal standard provides a stable benchmark for quantifying the incorporation of labeled precursors into NAD metabolites, enabling dynamic assessment of NAD metabolic flux in different physiological and pathological states.

Troubleshooting and Technical Considerations

Common Implementation Issues
  • Internal Standard Response Variability: If this compound peak areas show excessive variation (>40% RSD) across samples, verify consistent addition technique, check for precipitation or adsorption issues, and confirm solution stability [1].
  • Chromatographic Resolution: Ensure this compound is adequately separated from endogenous NADH and other metabolites to prevent inaccurate quantification [2]. Adjust mobile phase composition or gradient program if necessary.
  • Analyte Stability: Monitor NADH degradation during sample preparation and analysis. Maintain samples at low temperature, use acidic conditions during extraction when appropriate, and minimize analysis time [4] [5].
  • Matrix Effects: If unusual matrix effects are observed, consider modifying the extraction protocol, improving chromatographic separation, or adjusting the sample dilution factor [8].
Method Adaptation to Different Matrices

The basic protocol can be adapted to various biological matrices with minor modifications:

  • Plasma/Serum: Use 50-100 μL sample volume; consider additional phospholipid removal steps for reduced matrix effects [5].
  • Whole Blood: Immediate stabilization with DTAB buffer is crucial; account for higher heme content and potential interferences [5].
  • Tissues: Optimal homogenization is critical; adjust buffer-to-tissue ratio to ensure complete extraction [6] [5].
  • Cells: Consider differences in metabolite levels based on cell type and culture conditions; normalize to cell number or protein content [4].

Conclusion

The implementation of this compound as an internal standard in NAD metabolomics provides a robust framework for generating precise and accurate quantitative data across diverse biological matrices. Following the detailed protocols outlined in these application notes, researchers can effectively control for analytical variability arising from sample preparation, matrix effects, and instrumental fluctuations. The method enables reliable quantification of NAD metabolites at physiological concentrations, supporting research into metabolic health, ageing, and therapeutic interventions targeting NAD metabolism. Proper validation following the outlined parameters ensures method fitness for purpose in both exploratory research and more regulated applications.

References

Comprehensive HILIC Method for Deuterated NADH Separation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NAD Metabolome Analysis

Nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH) represent essential redox cofactors involved in hundreds of metabolic reactions including glycolysis, fatty acid oxidation, tricarboxylic acid cycle, and electron transport chain. Beyond their fundamental biochemical roles, NAD+ serves as substrate for signaling enzymes such as sirtuins, poly(ADP-ribose) polymerases, and ADP-ribosyl cyclases, connecting NAD metabolism to critical processes like aging, cancer, and obesity [1]. The accurate measurement of these pyridine nucleotides and their deuterated analogs provides crucial insights into cellular metabolic status and enables tracking of metabolic fluxes in both physiological and disease contexts. These redox cofactors are notoriously challenging to analyze due to their instability, polarity, and varying intracellular concentrations, necessitating specialized analytical approaches [1] [2].

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry has emerged as the premier technique for analyzing labile pyridine nucleotides, effectively separating highly polar metabolites without requiring ion-pairing reagents that can contaminate LC systems [1] [2]. This document presents comprehensive application notes and detailed protocols for implementing HILIC-based methods to separate and quantify deuterated NADH and related metabolites across various biological matrices, from cell cultures to clinical samples.

Method Overview and Analytical Principles

HILIC Separation Advantages

HILIC chromatography offers significant advantages for NAD metabolome analysis by enabling robust separation of very polar analytes without chemical modifiers. The method successfully resolves metabolites with molecular masses ranging from 122 Da (Nam) to 745 Da (NADPH), including challenging zwitterionic compounds like nicotinic acid [1]. This approach maintains compatibility with mass spectrometric detection while preserving the stability of labile redox cofactors through carefully optimized conditions. The zwitterionic HILIC-MS/MS platform has been specifically validated for absolute quantification of pyridine nucleotides, demonstrating high sensitivity and robustness across diverse biological samples [2].

Key Applications in Metabolic Research
  • Isotope tracing studies: Monitoring deuterium incorporation from labeled precursors like [4-2H]-glucose into NADH to track glycolytic NADH production and electron transfer [3]
  • Flux analysis: Quantifying NAD synthesis and breakdown rates using stable isotope tracers combined with mathematical modeling [4]
  • Redox status assessment: Determining NADH/NAD+ ratios as indicators of cellular metabolic state and mitochondrial function [3]
  • Pathway mapping: Elucidating NAD+ biosynthesis routes including de novo synthesis from tryptophan, Preiss-Handler pathway, and salvage pathways [1] [4]

Experimental Protocols

Sample Preparation Protocol
3.1.1 Cell Culture Samples [3]
  • Growing cells: Culture cells in appropriate medium with necessary treatments.
  • Metabolite extraction:
    • For [U-13C]-glucose tracing: Use -80°C pre-chilled 80% methanol
    • For [4-2H]-glucose and [3-2H]-glucose tracing: Use ice-cold acetonitrile/methanol/water (4/4/2) containing 0.1 M formic acid
  • Collection: Scrape cells using cell lifters and transfer to pre-labeled tubes
  • Processing: Rotate tubes for complete extraction, then centrifuge and collect supernatant
3.1.2 Tissue Samples [3]
  • Homogenization: Prepare tissue homogenizing tubes with zirconia grinding beads
  • Extraction: Add ice-cold acetonitrile/methanol/water (4/4/2) to tissue powder
  • Processing: Homogenize in pre-cooled homogenizer at 4°C, vortex, then centrifuge
  • Storage: Transfer supernatant for SpeedVac concentration or direct analysis
3.1.3 Biofluid Samples [1]
  • Collection: Draw blood into appropriate collection tubes
  • Plasma separation: Centrifuge and transfer plasma to clean tubes
  • Protein precipitation: Add ice-cold acetonitrile/methanol/water (4/4/2)
  • Vortex and centrifuge: Process in 4°C cold room, then collect supernatant
LC-MS/MS Analysis Method
3.2.1 Chromatographic Conditions [1]
  • Column: Zwitterionic HILIC stationary phase
  • Mobile Phase: Acetonitrile/water with ammonium acetate or formic acid modifiers
  • Gradient: Optimized for polar metabolite separation
  • Temperature: Ambient or controlled column compartment
  • Injection Volume: Typically 5-10 μL
3.2.2 Mass Spectrometry Parameters [1]
  • Ionization: Electrospray ionization in positive mode
  • Detection: Multiple reaction monitoring for sensitivity and specificity
  • Ion Transitions: Monitor specific Q1 > Q3 transitions for each metabolite
  • Collision Energies: Optimized for each analyte (e.g., 26 eV for Nam)

Table 1: Optimized MRM Transitions for NAD Metabolome Analysis [1]

Metabolite CAS nr Rt (min) Molecular Formula Q1 > Q3 Transition Collision Energy (eV)
Nam 98-92-0 2.9 C6H6N2O 123 > 80, 53 26, 32
Nam-d4 347841-88-7 2.9 C6H2²H4N2O 127 > 84, 81 22, 18
NA 59-67-6 3.9 C6H5NO2 124 > 78, 53 22, 31
NRH 19132-12-8 5.4 C11H16N2O5 257 > 150, 108 24, 31
NAD+ 53-84-9 - C21H27N7O14P2 - -
NADH 606-68-8 - C21H29N7O14P2 - -

Table 2: Method Validation Parameters for Energy Metabolome Analysis [5]

Parameter Performance Applicability
Calibration Range 0.1-100 µMol Covers physiological concentrations
Correlation (r²) >0.98 for all metabolites Excellent linearity
LOD Lowest 0.055 nMol (±0.002) High sensitivity
LOQ Lowest 0.167 nMol (±0.006) Reliable quantification
Recovery High accuracy with deuterated internal standards Validated for biological samples
Isotope Tracing Experiments
3.3.1 Cell Culture Tracing [3] [4]
  • Preparation: Substitute [2,4,5,6-2H] NAM into culture media with dialyzed serum
  • Incubation: Maintain cells in isotopic media for desired duration
  • Harvest: Extract metabolites at multiple time points for kinetic analysis
  • Analysis: Monitor label incorporation into NAD(H) and related metabolites
3.3.2 Glucose Tracing [3]
  • Tracing Media Preparation:
    • [4-2H]-glucose medium: Glucose-free DMEM with 10% dialyzed FBS, 10 mM [4-2H]-glucose
    • [3-2H]-glucose medium: For oxidative pentose phosphate pathway tracing
    • [U-13C]-glucose medium: For carbon fate mapping
  • Treatment: Incubate cells with ETC inhibitors (piericidin A, antimycin A) or vehicle control
  • Time Course: Extract metabolites at designated intervals
  • Analysis: Quantify deuterium and 13C incorporation into NADH and related metabolites

NAD Biosynthesis and Measurement Pathways

NAD_pathway cluster_de_novo De Novo Biosynthesis cluster_salvage Salvage Pathways cluster_measurement Analytical Measurement Tryptophan Tryptophan NA Nicotinic Acid (NA) Tryptophan->NA De Novo Pathway NAD NAD+ NA->NAD Preiss-Handler Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN Salvage Pathway NR Nicotinamide Riboside (NR) NR->NMN NRK NRH Nicotinamide Riboside (NRH) NRH->NAD Alternative Salvage NMN->NAD Salvage Pathway NADH NADH NAD->NADH Reduction NADP NADP+ NAD->NADP NADK PARPs PARPs NAD->PARPs ADP-ribosylation Sirtuins Sirtuins NAD->Sirtuins Deacetylation CD38 CD38/CD157 NAD->CD38 cADPR Production LCMS LCMS NAD->LCMS HILIC-MS/MS Quantification NADH->NAD Oxidation NADH->LCMS HILIC-MS/MS Quantification NADPH NADPH NADP->NADPH Reduction

Diagram 1: NAD Biosynthesis Pathways and Analytical Measurement Approach. This diagram illustrates the complex network of NAD biosynthesis routes, including de novo synthesis from tryptophan, salvage pathways from nicotinamide and nicotinamide riboside, and the alternative salvage pathway from reduced nicotinamide riboside (NRH). The red highlighted connection shows the point of analytical measurement using HILIC-MS/MS for quantification of NAD/H and related metabolites [1] [4].

Experimental Workflow for Deuterated NADH Analysis

NADH_workflow Sample_Collection Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation Cell_Culture Cell Culture • Isotope labeling • Treatment conditions Sample_Collection->Cell_Culture Tissue_Samples Tissue Collection • Rapid freezing • Homogenization Sample_Collection->Tissue_Samples Biofluids Biofluid Collection • Plasma/Serum • Urine/Blood Sample_Collection->Biofluids Metabolite_Extraction Metabolite_Extraction Sample_Preparation->Metabolite_Extraction Quenching Rapid Metabolite Quenching Sample_Preparation->Quenching Internal_Standards Add Internal Standards Sample_Preparation->Internal_Standards HILIC_MS_Analysis HILIC_MS_Analysis Metabolite_Extraction->HILIC_MS_Analysis Solvent_Extraction Solvent Extraction • 80% Methanol ([U-13C]) • ACN/MeOH/H2O (4/4/2) ([2H]) Metabolite_Extraction->Solvent_Extraction Centrifugation Centrifugation & Collection Metabolite_Extraction->Centrifugation Data_Processing Data_Processing HILIC_MS_Analysis->Data_Processing HILIC_Separation HILIC Separation • Zwitterionic column • Acetonitrile/water gradient HILIC_MS_Analysis->HILIC_Separation MS_Detection MS Detection • MRM mode • Deuterated transitions HILIC_MS_Analysis->MS_Detection Flux_Analysis Flux_Analysis Data_Processing->Flux_Analysis Peak_Integration Peak Integration & Quantification Data_Processing->Peak_Integration Isotope_Correction Isotope Pattern Deconvolution Data_Processing->Isotope_Correction Kinetic_Modeling Kinetic Modeling & Flux Calculation Flux_Analysis->Kinetic_Modeling Redox_Ratios NADH/NAD+ Ratio Determination Flux_Analysis->Redox_Ratios

Diagram 2: Comprehensive Workflow for Deuterated NADH Analysis. This workflow outlines the critical steps in processing biological samples for deuterated NADH quantification, from sample collection through flux analysis. The yellow highlighted boxes represent major procedural phases, while green boxes detail specific technical operations at each stage [1] [3] [4].

Applications and Data Interpretation

NAD Flux Quantification

Isotope tracing methods enable quantification of NAD synthesis and breakdown fluxes rather than just concentrations. In T47D breast cancer cells, switching to media with [2,4,5,6-2H] NAM resulted in rapid labeling of intracellular NAM (t1/2 20 min) but slower NAD labeling (t1/2 9 h), revealing differential turnover rates [4]. Although the NAM was M+4, most labeled NAD was M+3 due to rapid turnover of the redox-active hydrogen at the 4 position, highlighting the importance of accounting for deuterium kinetic isotope effects in flux calculations [4].

Metabolic Derangement Analysis

Monitoring NADH/NAD+ ratio changes provides crucial insights into mitochondrial function and metabolic status. ETC dysfunction elevates the NADH/NAD+ ratio, inhibiting NADH-generating reactions and causing metabolic derangements [3]. Direct measurement of this ratio in cultured cells can be accomplished through LC-MS, while in tissues, the altered NADH/NAD+ ratio can be indicated by measuring ratio-sensitive metabolites including α-hydroxybutyrate, alanine, aspartate, and the lactate/pyruvate ratio [3].

Tissue-Specific NAD Metabolism

Flux analysis reveals striking tissue-specific differences in NAD metabolism. The liver actively makes NAD de novo from tryptophan and excretes nicotinamide, while other tissues rely on circulating nicotinamide for NAD synthesis [4]. NAD fluxes vary widely across tissues, with high flux in small intestine and spleen and low flux in skeletal muscle [4]. Route of administration significantly affects NAD precursor delivery, with intravenous administration of nicotinamide riboside or mononucleotide delivering intact molecules to multiple tissues, while oral administration results in hepatic metabolism to nicotinamide [4].

Troubleshooting and Technical Considerations

Pre-analytical Considerations
  • Sample stability: Redox cofactors are labile; implement rapid quenching and processing
  • Freeze-thaw cycles: Minimize to prevent metabolite degradation [1]
  • Internal standards: Use isotope-labeled internal standards for compensation of analyte loss [2]
  • Matrix effects: Validate method for each biological matrix (cells, tissues, biofluids)
Chromatographic Optimization
  • Carryover: Include sufficient wash steps between injections
  • Retention time shifts: Use consistent mobile phase preparation and column conditioning
  • Peak shape: Adjust buffer concentration and pH to improve symmetry
Mass Spectrometric Detection
  • Ion suppression: Employ stable isotope-labeled internal standards for compensation
  • Signal drift: Regularly inject quality control samples to monitor performance
  • Calibration: Establish matrix-matched calibration curves for accurate quantification

Conclusion

The HILIC-based LC-MS/MS methods presented here provide robust, sensitive approaches for separating and quantifying deuterated NADH and related metabolites in diverse biological samples. These protocols enable researchers to track NAD metabolism fluxes, assess redox states, and investigate metabolic adaptations in various physiological and disease contexts. The combination of careful sample preparation, optimized chromatographic separation, and selective mass spectrometric detection offers a comprehensive solution for studying the extended energy metabolome, with applications ranging from basic research to drug development.

References

Application Note: Comprehensive LC-MS/MS Analysis of the NAD Metabolome

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a robust method for the extraction and quantification of nicotinamide adenine dinucleotide (NAD+) and its related metabolites (the "NADome") from biological samples, adaptable for use with deuterated internal standards [1] [2].

Sample Collection and Metabolite Extraction

The accuracy of NADome analysis is highly dependent on the sample preparation method, which must rapidly quench cellular metabolism to prevent metabolite interconversion [3].

  • Recommended Extraction Solvent: A cold organic mixture of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid has been identified as highly effective for quenching metabolism and extracting NADPH, NADP+, NADH, and NAD+ with minimal interconversion between oxidized and reduced forms [3].
  • Procedure:
    • Rapidly quench cells or tissue samples by adding the cold acidic extraction solvent (e.g., 1 mL per 10 mg of tissue or 1 mL per 10⁶ cells).
    • Vortex vigorously and incubate on ice for 3 minutes.
    • Neutralize the extract immediately after extraction using a buffer such as ammonium bicarbonate (NH₄HCO₃) or Tris base to avoid acid-catalyzed degradation of labile metabolites like NADH and NADPH [3].
    • Centrifuge at high speed (e.g., 16,000 × g for 10 minutes at 4°C) to remove precipitated protein.
    • Collect the supernatant for analysis or storage at -80°C.

For specific applications, such as preparing samples for enzymatic (NAD-Glo) assays, a bicarbonate buffer with detergents like 0.5% DTAB can also be used effectively [4].

Liquid Chromatography (LC) Separation

The polar nature of NAD metabolites makes them challenging to retain on standard reverse-phase columns. The following LC methods have been successfully applied.

Method Type Column Chemistry Key Mobile Phase Components Application Note
Mixed-Mode Reverse-phase/Anion-exchange Volatile buffers (e.g., ammonium formate/acetate) Excellent for comprehensive profiling; separates a wide range of metabolites in a single 10-min run [4].
HILIC Hydrophilic Interaction Liquid Chrom. High organic (ACN) to aqueous gradient Suitable for polar metabolites; can be used as a complementary method to verify results [3].
Ion-Pairing Reverse-phase (e.g., C18) Ion-pairing reagents (e.g., tributylamine) Provides good separation; however, ion-pairing reagents can suppress MS signal and require post-run column cleaning [3].
Mass Spectrometry (MS) Detection

While specific parameters for NADH-d1 are not listed, the general principles for detecting NAD metabolites using tandem mass spectrometry (MS/MS) are well-established.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode [2].
  • Detection: Multiple Reaction Monitoring (MRM) is the standard for sensitive and specific quantification. The instrument first selects the precursor ion (e.g., [M+H]⁺) and then detects specific fragment ions produced through collision-induced dissociation (CID).
  • Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS)—such as NADH-d1—is critical. They correct for matrix effects and losses during sample preparation. The MRM transitions for the SIL-IS are analogous to their native counterparts but distinguished by their distinct mass [2].

The following workflow diagram illustrates the complete process from sample to data analysis:

napd cluster_1 1. Sample Quenching & Extraction cluster_2 2. LC Separation (Mixed-Mode) cluster_3 3. MS Detection & Quantification A Rapid addition of cold acidic extraction solvent B Vortex & incubate on ice (3 minutes) A->B C Immediate neutralization with NH₄HCO₃/Tris buffer B->C D Centrifuge to remove protein precipitate C->D E Collect supernatant for LC-MS analysis D->E F Sample Injection E->F G Gradient Elution with volatile buffers F->G H Separation of NAD metabolites based on polarity & charge G->H I Electrospray Ionization (ESI+) H->I J MRM Detection: - Select precursor ion - Fragment via CID - Detect product ion I->J K Quantification using stable isotope internal standards J->K

Critical Methodological Considerations
  • Analyte Stability: NADH and NADPH are unstable in acid and at elevated temperatures [3]. Neutralize acidic extracts immediately and keep samples cold. The oxidized forms (NAD+, NADP+) are generally more stable.
  • Pre-analytical Variables: For extracellular NAD+ (eNAD+) measurement in plasma, pre-analytical steps like prolonged centrifugation or fast centrifuge braking can significantly alter measured concentrations [5].
  • Method Validation: Always perform fit-for-purpose validation for your specific samples, assessing linearity, accuracy, precision, limit of detection (LOD), and recovery [4] [2].

References

sample preparation for deuterated NADH analysis in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated NADH Analysis

The quantification of deuterium-labeled nicotinamide adenine dinucleotide (NADH) in biological matrices is critical for tracing metabolic fluxes, especially in studies focused on energy metabolism, aging, cancer, and neurodegenerative diseases [1] [2]. The incorporation of deuterium labels allows researchers to track the utilization and regeneration of NAD+ and NADH through various biosynthetic pathways, including the Preiss-Handler, de novo, and salvage pathways [1] [3]. Accurate measurement, however, is hampered by the inherent instability of redox cofactors and significant variability in pre-analytical procedures identified in a meta-analysis of existing studies [2]. This protocol outlines a standardized approach for sample preparation and analysis to ensure robust and reliable data.

Analytical Methodologies for Deuterated NADH

Two primary analytical techniques are well-suited for the detection and quantification of deuterated NADH: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Deuterium Magnetic Resonance Spectroscopy (DMRS). The table below compares their core features.

Table 1: Comparison of Primary Analytical Methods for Deuterated NADH

Feature LC-MS/MS DMRS
Principle Separation by chromatography and detection by mass Direct detection of deuterium nucleus via magnetic resonance
Sensitivity High (femtomole to picomole level) [3] Lower than LC-MS/MS, but compensates with rapid signal averaging [4]
Specificity High (based on mass and retention time) High for labeled compounds against minimal natural background [4]
Sample Preparation Critical and complex (requires quenching and extraction) Simpler; can be non-invasive for real-time monitoring [4]
Key Advantage Quantification of multiple metabolites in the NAD+ metabolome simultaneously [3] Non-invasive, real-time metabolic flux measurement in living systems [4]
Supplementary Technique: Genetically Encoded Sensors

For live-cell imaging and real-time measurement of NADH dynamics, genetically encoded sensors like Frex and Peredox are valuable tools [5]. These sensors, while not directly quantifying deuterated NADH, are ideal for monitoring subcellular changes in NADH/NAD+ ratios in response to perturbations, providing complementary spatial and temporal information.

Detailed Protocols for Sample Preparation

Proper sample preparation is paramount due to the lability of NADH and the risk of isotope label exchange or degradation. The following protocol is optimized for cell cultures and tissues.

Reagents and Equipment
  • Lysis Buffer: Ice-cold, nitrogen-saturated 50 mM Ammonium Acetate [6].
  • Extraction Solvent: Ice-cold, nitrogen-saturated Acetonitrile/50 mM Ammonium Acetate (3:1 v/v) [6] [3].
  • Internal Standards: Deuterated or ¹³C-labeled analogs of NAD+, NADH, and related metabolites (e.g., NAM-d₄, NA-d₄) for LC-MS/MS [3].
  • Other: Glass beads (212–300 μm) for cell lysis, chloroform, phosphate-buffered saline (PBS), and liquid nitrogen.
Step-by-Step Extraction Procedure

The following workflow visualizes the core steps for processing cells and tissues to extract deuterated NADH, with a focus on preserving the labile reduced form.

G Start Harvest Cells/Tissue A Rapid Quenching & Washing Start->A Centrifuge at 4°C B Lysis under Non-oxidizing Conditions A->B Resuspend in N₂-saturated Ammonium Acetate C Protein Denaturation B->C Add N₂-saturated ACN/Ammonium Acetate D Organic Solvent Extraction C->D Add Chloroform E Lyophilization & Reconstitution D->E Collect Aqueous Phase End LC-MS/MS or DMRS Analysis E->End Resuspend in Ammonium Acetate

Critical Steps Explained:

  • Rapid Quenching and Washing: Immediately quench cell metabolism by centrifuging at 4°C and washing the pellet with ice-cold PBS. This step halts enzymatic activity that could alter the NADH/NAD+ ratio [6] [3].
  • Lysis under Non-oxidizing Conditions: Lyse cells using a bead beater in ice-cold, nitrogen-saturated 50 mM ammonium acetate. Performing lysis under nitrogen saturation prevents oxidation of the sensitive NADH [6].
  • Protein Denaturation: Add ice-cold, nitrogen-saturated acetonitrile/ammonium acetate (3:1 v/v) to the lysate. This denatures proteins and precipitates macromolecules, releasing metabolites [6] [3].
  • Organic Solvent Extraction: Use chloroform to remove the organic solvent and lipids. The polar NADH remains in the aqueous supernatant, which is collected for downstream analysis [6].
  • Lyophilization and Reconstitution: Lyophilize the aqueous extract and reconstitute the pellet in 50 mM ammonium acetate, making it compatible with LC-MS/MS or DMRS analysis [6].
Quality Control Measures
  • Internal Standards: Add stable isotope-labeled internal standards (e.g., NADH-d₄) at the beginning of the extraction process to correct for analyte loss and matrix effects [3].
  • Stability: Keep samples on ice or at -80°C throughout the process. Avoid repeated freeze-thaw cycles [2] [3].

Analytical Protocols

Protocol A: LC-MS/MS Analysis

This method is ideal for precise, multiplex quantification of the NAD+ metabolome.

Table 2: Key Parameters for LC-MS/MS Analysis of the NAD+ Metabolome

Parameter Specification
Chromatography HILIC (Hydrophilic Interaction Liquid Chromatography)
Column e.g., XBridge Amide BEH (2.5 μm, 2.1 x 150 mm)
Mobile Phase A: Ammonium acetate (e.g., 20 mM, pH 9.0); B: Acetonitrile
Gradient Starting from high %B (e.g., 85%) to high %A
Mass Spectrometer Triple Quadrupole (QQQ)
Ion Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Key Ions (Example) NADH: 666→136; NADH-d₄: 670→140 [3]

Procedure:

  • Separation: Inject the sample onto the HILIC column. Use a gradient that starts with a high percentage of organic solvent (acetonitrile) and gradually increases the aqueous phase (ammonium acetate) to elute the polar metabolites [3].
  • Detection: Operate the mass spectrometer in MRM mode to monitor specific transitions for NADH, its deuterated form, and other related metabolites. The use of MRM ensures high specificity and sensitivity [3].
  • Quantification: Generate a standard curve using authentic, purified standards of NADH and deuterated NADH. Use the ratio of the analyte peak area to the internal standard peak area for accurate quantification [3].
Protocol B: DMRS Analysis

This non-invasive method is best for real-time flux studies in intact cells or model organisms.

Procedure:

  • Tracer Administration: Introduce the deuterated precursor (e.g., [²H₄]-nicotinamide (NAM-d₄)) to the living system, such as a yeast culture or perfused organ [4] [3].
  • Spectral Acquisition: Place the sample in a deuterium-compatible NMR spectrometer. Acquire spectra continuously or at timed intervals. The rapid relaxation time (T1) of deuterium allows for fast signal averaging without saturation [4].
  • Data Interpretation: Identify the peaks corresponding to deuterated NADH and its precursors based on known chemical shifts. Monitor the appearance and disappearance of these peaks over time to calculate metabolic flux [4].

Troubleshooting and Best Practices

  • Low NADH Yield: Ensure all steps are performed quickly and on ice. Verify that buffers are properly saturated with nitrogen to prevent oxidation [6].
  • High Background in LC-MS/MS: Check for matrix effects by analyzing a blank sample. Ensure chloroform extraction thoroughly removes lipids and non-polar contaminants [6] [3].
  • Inconsistent DMRS Signals: For cell-based assays, maintain cell viability and metabolic activity throughout the experiment by controlling temperature and pH [4].
  • Method Validation: Adhere to FDA-guided biomarker development principles for assay validation, ensuring accuracy, precision, specificity, and reproducibility [7].

Conclusion

The accurate analysis of deuterated NADH requires meticulous sample preparation to preserve the labile redox state and the integrity of the isotope label. The protocols detailed here, employing either LC-MS/MS for high-sensitivity multiplexed quantification or DMRS for non-invasive flux analysis, provide a robust framework for researchers. Standardization of these procedures is critical for generating reliable and comparable data in the study of NAD+ metabolism across various physiological and disease contexts.

References

Comprehensive Application Notes and Protocols for NAD+ Metabolome Analysis Using Deuterated Standards

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NAD+ Metabolome Analysis

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme that plays a pivotal role in cellular metabolism, serving both as a critical redox carrier in energy metabolism and as a substrate for various signaling enzymes including sirtuins, PARPs, and CD38 [1]. The NAD+ metabolome encompasses not only NAD+ itself but also its precursors, intermediates, and catabolites across multiple biosynthetic pathways. Recent research has established that disturbances in NAD+ homeostasis are associated with a broad spectrum of physiological conditions and diseases, including ageing, cancer, obesity, neurodegenerative disorders, and metabolic diseases [2] [1]. This has driven the need for robust analytical methods to accurately quantify NAD+ metabolites across different biological systems.

The analysis of NAD+ metabolites presents significant technical challenges due to the high polarity and chemical instability of these compounds, particularly the reduced forms NADH and NADPH [2]. Additionally, the wide dynamic range of concentrations found in biological samples and the presence of isobaric interferences (such as between NAD+ and ADPR) further complicate accurate quantification [3]. The implementation of deuterated internal standards has emerged as a critical strategy to overcome these challenges, providing compensation for sample preparation losses, matrix effects, and instrument variability [2].

This document provides detailed application notes and protocols for comprehensive NAD+ metabolome analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated standards, enabling researchers to obtain reliable quantitative data from various biological matrices.

Methodological Principles

Analytical Challenges in NAD+ Metabolome Analysis
  • Polarity and Retention Challenges: NAD+ metabolites exhibit high hydrophilicity, with predicted distribution coefficients as low as log D = -16.24 for NADP+ at pH 9, making chromatographic retention and separation difficult [2].

  • Chemical Instability: Reduced forms (NADH and NADPH) are particularly susceptible to oxidation during sample collection, processing, and analysis, requiring specialized stabilization protocols [2].

  • Isobaric Interferences: Several metabolites share identical mass transitions or undergo in-source fragmentation that creates analytical interference, such as the overlap between NAD+ and ADPR in the cADPR transition [3].

  • Dynamic Range Considerations: The concentration of different NAD+ metabolites in biological samples varies significantly, with lower abundance of NMN and cADPR compared to NAD+, NAM, and ADPR, necessitating wide dynamic range detection [3].

Role of Deuterated Standards

Deuterated internal standards (e.g., Nam-d4, NAD+-d4) are essential for accurate quantification in NAD+ metabolome analysis. These standards experience nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics as their native counterparts, but can be distinguished by mass spectrometry due to their characteristic mass shifts [2]. This allows for correction of analytical variability throughout the entire workflow, from sample preparation to instrumental analysis.

Experimental Protocols

Sample Preparation Protocol
3.1.1 Reagents and Materials
  • Deuterated Internal Standards: Prepare a working solution containing all relevant deuterated standards (e.g., Nam-d4, NAD+-d4) at appropriate concentrations in LC-MS grade water [2].
  • Extraction Solvents: Pre-chill LC-MS grade methanol and acetonitrile to -20°C or -80°C for metabolite stabilization [2].
  • Equipment: Pre-cooled microcentrifuge, sonicator, analytical balance, and liquid handling equipment.
3.1.2 Step-by-Step Procedure
  • Sample Collection and Quenching:

    • For cell cultures: Rapidly aspirate medium and add pre-chilled quenching solvent (e.g., 80% methanol at -80°C) directly to cells [2].
    • For tissues: Immediately freeze clamp tissue samples and pulverize under liquid nitrogen before extraction [2].
    • For biofluids: Collect blood in pre-chilled tubes containing stabilizing agents and immediately process to plasma or serum [2].
  • Metabolite Extraction:

    • Add appropriate volume of pre-chilled extraction solvent (e.g., 80% methanol) containing deuterated internal standards to samples.
    • Vortex vigorously for 30-60 seconds to ensure complete mixing.
    • Sonicate in an ice-water bath for 10-15 minutes.
    • Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C [2].
  • Sample Cleanup and Concentration:

    • Transfer supernatant to a new tube.
    • Evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
    • Reconstitute in an appropriate volume of starting mobile phase compatible with HILIC separation [2].
    • Centrifuge again at 14,000-16,000 × g for 5-10 minutes before transferring to LC vials [2].
LC-MS/MS Analysis Protocol
3.2.1 Chromatographic Conditions

Table 1: Optimized LC Conditions for NAD+ Metabolome Separation

Parameter Specification Alternative Option
Column Type HILIC (e.g., BEH Amide, 2.1 × 100 mm, 1.7 μm) ZIC-pHILIC (2.1 × 100 mm, 5 μm)
Mobile Phase A 10-20 mM ammonium acetate in water, pH ~9.0 0.1% formic acid in water
Mobile Phase B 10-20 mM ammonium acetate in 90% acetonitrile/water Acetonitrile with 0.1% formic acid
Gradient Program 90% B to 40% B over 10-15 minutes 95% B to 60% B over 8-12 minutes
Flow Rate 0.3-0.5 mL/min 0.2-0.4 mL/min
Column Temperature 30-40°C 25-35°C
Injection Volume 5-10 μL 2-5 μL
Run Time 15-20 minutes 10-15 minutes
3.2.2 Mass Spectrometric Conditions

Table 2: MS/MS Parameters for Key NAD+ Metabolites and Deuterated Standards

Metabolite Q1 Mass (m/z) Q3 Mass (m/z) CE (V) Internal Standard
NAM 123.1 80.1, 53.0 26, 32 NAM-d4 (127.1 > 84.1)
NAD+ 664.1 428.1, 136.0 25, 40 NAD+-d4 (668.1 > 432.1)
NADH 666.1 649.1, 136.0 25, 40 -
NMN 335.1 123.0, 97.0 20, 25 -
NR 255.1 123.0, 135.0 20, 15 -
ADPR 558.1 346.1, 428.0 20, 25 -
cADPR 542.1 136.0, 348.0 30, 25 -
MeNAM 137.1 94.1, 122.1 15, 10 -

Ion Source Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) Positive
  • Spray Voltage: 3.0-4.5 kV
  • Source Temperature: 300-350°C
  • Sheath Gas Flow: 40-60 arbitrary units
  • Auxiliary Gas Flow: 10-20 arbitrary units
Method Validation Protocol
3.3.1 Calibration Standards and Quality Controls
  • Stock Solution Preparation:

    • Prepare individual 1 mg/mL stock solutions of each analyte in appropriate solvents.
    • Prepare combined working solutions at multiple concentration levels by serial dilution.
    • Prepare deuterated internal standard working solution at constant concentration [3].
  • Calibration Curve:

    • Spike analyte working solutions into surrogate matrix (e.g., water or stripped matrix) to create calibration standards.
    • Use at least six concentration levels covering expected biological range.
    • Include blank samples (without analytes) and zero samples (with internal standards only) [3].
  • Quality Controls:

    • Prepare QC samples at three concentrations (low, medium, high) in replicate.
    • Include matrix-matched QCs when possible to monitor extraction efficiency [3].
3.3.2 Validation Parameters

Table 3: Method Validation Criteria for NAD+ Metabolome Analysis

Validation Parameter Acceptance Criteria Assessment Procedure
Linearity R² > 0.99 Linear regression of calibration curves
Accuracy 85-115% of nominal values QC sample analysis (n ≥ 5)
Precision Intra-day and inter-day CV < 15% Repeated QC analysis across runs
Recovery Consistent and >70% Comparison with neat standards
Matrix Effects Internal standard normalized MF 85-115% Post-column infusion experiments
Stability <15% deviation from initial Bench-top, autosampler, freeze-thaw

NAD+ Metabolism Pathways

The following diagram illustrates the major NAD+ biosynthesis and consumption pathways in mammalian systems, highlighting key metabolites measurable by LC-MS/MS:

NAD_metabolism Tryptophan Tryptophan Kynurenine Pathway Kynurenine Pathway Tryptophan->Kynurenine Pathway Nicotinic Acid (NA) Nicotinic Acid (NA) NAMN NAMN Nicotinic Acid (NA)->NAMN Preiss-Handler Nicotinamide (NAM) Nicotinamide (NAM) NMN NMN Nicotinamide (NAM)->NMN Salvage Pathway Methylated Metabolites Methylated Metabolites Nicotinamide (NAM)->Methylated Metabolites Excretion Nicotinamide Riboside (NR) Nicotinamide Riboside (NR) Nicotinamide Riboside (NR)->NMN NAAD NAAD NAMN->NAAD NAD+ NAD+ NAAD->NAD+ NMN->NAD+ NAD+ Consumption NAD+ Consumption NAD+->NAD+ Consumption NAD+ Consumption->Nicotinamide (NAM) PARPs, Sirtuins, CD38, SARM1 Kynurenine Pathway->NAMN

Figure 1: NAD+ Metabolic Pathways - This diagram illustrates the major biosynthesis routes (de novo, Preiss-Handler, and salvage pathways) and consumption cycles of NAD+ metabolism. Metabolites measured in the described LC-MS/MS method are highlighted in rectangular nodes [2] [1].

Experimental Workflow

The complete analytical workflow for NAD+ metabolome analysis is visualized below:

workflow Sample Collection Sample Collection Sample Quenching Sample Quenching Sample Collection->Sample Quenching Immediate Stabilization Metabolite Extraction Metabolite Extraction Sample Quenching->Metabolite Extraction Cold Organic Solvents LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis HILIC Separation Data Processing Data Processing LC-MS/MS Analysis->Data Processing MRM Detection Quality Assessment Quality Assessment Data Processing->Quality Assessment Internal Standard Normalization Deuterated Standards Deuterated Standards Deuterated Standards->Metabolite Extraction

Figure 2: Analytical Workflow - This diagram outlines the key steps in NAD+ metabolome analysis, emphasizing the critical points where deuterated standards are incorporated to ensure quantification accuracy [2] [3].

Applications in Biological Research

The developed method has been successfully applied to various biological matrices and research contexts:

Preclinical Applications
  • Neurodegeneration Research: Quantitative analysis of NAD+, NMN, NAM, ADPR, and cADPR in mouse sciatic nerves revealed cADPR as a sensitive biomarker in nerve injury models, with significant alterations following injury [3].

  • Ageing Studies: Monitoring age-associated NAD+ decline in various tissues, with particular utility for assessing interventions aimed at boosting NAD+ levels through precursor supplementation [1].

  • Metabolic Disease Research: Investigation of NAD+ metabolism perturbations in models of obesity, non-alcoholic fatty liver disease, and diabetes [2].

Clinical Applications
  • Human Biomarker Analysis: Quantitative profiling of NAD+ metabolites in human whole blood, plasma, serum, and urine from free-living populations, enabling assessment of NAD+ status in health and disease [2].

  • Drug Development: Evaluation of pharmacodynamic responses to NAD+-boosting compounds and monitoring of target engagement in clinical trials [1].

Troubleshooting Guide

Table 4: Common Issues and Solutions in NAD+ Metabolome Analysis

Problem Potential Causes Solutions
Poor Peak Shape Inadequate mobile phase additives Add methylene phosphonic acid (1-5 mM) to mobile phases [3]
Low Sensitivity Source contamination or metabolite degradation Clean ion source; use fresh extraction solvents; check standard integrity
Inconsistent Results Improper sample quenching or extraction Standardize quenching time; pre-cool all solvents; maintain cold chain
Retention Time Shift Column aging or mobile phase inconsistency Condition column thoroughly; prepare fresh mobile phases daily
High Background Contaminated solvents or system carryover Use high-purity solvents; implement rigorous wash steps; use dedicated columns

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and comprehensive approach for quantifying the NAD+ metabolome in diverse biological samples. The incorporation of deuterated internal standards is essential for achieving accurate and reproducible results, compensating for analytical variability throughout the workflow. This methodology enables researchers to investigate NAD+ metabolism in various physiological and pathological contexts, from mechanistic studies in model systems to clinical applications in human subjects. The continuous refinement of these protocols, particularly through improvements in chromatographic separation and sample preparation, will further enhance our ability to study this critical metabolic network.

References

Comprehensive Application Notes and Protocols for Quantifying NAD+/NADH Ratio Using (S)-NADH-d1 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NAD+ Metabolism and Measurement Importance

Nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH) constitute a fundamental redox couple essential to cellular energy metabolism, serving as critical cofactors in numerous biological processes including glycolysis, the TCA cycle, and oxidative phosphorylation. The NAD+/NADH ratio represents a crucial metabolic index that reflects the redox state of cells and tissues, influencing various physiological and pathophysiological processes. Recent research has illuminated that NAD+ also serves as a key signaling substrate for several important enzyme families including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, extending its functional significance beyond energy metabolism to include DNA repair, epigenetic modification, inflammation, and circadian rhythm regulation [1] [2].

The dynamic balance between oxidized and reduced NAD correlates strongly with cellular health and function, with NAD+ deficiency contributing to a spectrum of diseases including metabolic disorders, cancer, aging, and neurodegenerative conditions [1]. As shown in Table 1, NAD+ homeostasis is maintained through multiple biosynthetic pathways, consumption by signaling enzymes, and subcellular compartmentalization. The quantification of NAD+ and NADH levels, along with their ratio, has therefore become increasingly important in basic research, drug discovery, and clinical applications, driving the need for accurate, sensitive, and reproducible analytical methods that can reliably measure these metabolites in complex biological samples [3].

Table 1: Key Aspects of NAD+ Metabolism and Homeostasis

Aspect Description Biological Significance
Biosynthetic Pathways De novo synthesis from tryptophan; Preiss-Handler pathway from nicotinic acid; Salvage pathways from nicotinamide, nicotinamide riboside, and nicotinamide mononucleotide Maintains cellular NAD+ pools; Different pathways predominate in different tissues and conditions [1]
NAD+ Consumption Sirtuins (deacylases); PARPs (ADP-ribosyl transferases); CD38/SARM1 (NAD+ glycohydrolases) Regulates signaling processes; Sustained activation can deplete NAD+ pools [1] [2]
Subcellular Distribution Separate pools in cytoplasm, nucleus, and mitochondria with different concentrations and turnover rates Mitochondrial NAD+ pool is critical for energy production and appears more stable than cytosolic pool [1] [2]
Redox Function NAD+ accepts hydride to become NADH in catabolic processes; NADH donates hydride in oxidative phosphorylation and anabolic processes Central to energy metabolism; NAD+/NADH ratio regulates metabolic flux [2]

Analytical Method Selection and Comparison

Available Methodologies

The accurate quantification of NAD+ and NADH presents significant analytical challenges due to their chemical instability, similar structural characteristics, and the need to distinguish between the oxidized and reduced forms in complex biological matrices. Several methodologies have been developed to address these challenges, each with distinct advantages and limitations. Enzymatic cycling assays provide an accessible and sensitive approach that leverages the redox function of NAD(H) through enzyme-coupled reactions that generate detectable fluorescent or colorimetric signals [4] [5]. These methods are particularly valuable for high-throughput applications and can achieve remarkable sensitivity extending into the nanomolar range [5].

Chromatographic approaches, including ultra-performance liquid chromatography (UPLC) and liquid chromatography tandem mass spectrometry (LC-MS/MS), offer superior specificity and precision by physically separating NAD+ and NADH prior to detection. The LC-MS/MS method, in particular, has emerged as a gold standard for NAD(H) quantification due to its exceptional selectivity, sensitivity, and ability to simultaneously measure multiple metabolites [3]. This method can be further enhanced through the use of stable isotope-labeled internal standards such as (S)-NADH-d1, which correct for variations in sample preparation and matrix effects, thereby improving accuracy and reproducibility [3]. The fundamental workflow for NAD+/NADH analysis is illustrated in Figure 1, demonstrating the key steps from sample collection to data analysis.

NAD_Workflow cluster_1 Sample Preparation cluster_2 Analysis & Quantification SampleCollection Sample Collection QuenchEnzymes Rapid Enzyme Quenching SampleCollection->QuenchEnzymes Extraction Metabolite Extraction QuenchEnzymes->Extraction Stabilization Acid/Base Stabilization Extraction->Stabilization InternalStandard Add Internal Standard This compound Stabilization->InternalStandard Analysis LC-MS/MS Analysis InternalStandard->Analysis DataProcessing Data Processing Analysis->DataProcessing RatioCalculation NAD+/NADH Ratio Calculation DataProcessing->RatioCalculation

Figure 1: Generalized Workflow for NAD+/NADH Quantification in Biological Samples

Method Performance Comparison

Table 2: Comparison of NAD+/NADH Quantification Methods

Method Sensitivity Analysis Time Sample Volume Key Advantages Limitations
LC-MS/MS with Isotope Standards [3] LLOQ: ~nM range 7 minutes per sample 30 μL plasma High specificity; Simultaneous quantification of NAD+ and NADH; Validation according to BMV guidelines possible Requires expensive instrumentation; Technical expertise needed
Enzymatic Cycling Assay [4] [5] 23.5 nM - 753.6 nM [5] 25-60 minutes cycling time 50-100 μL No specialized equipment needed; High throughput capability; Excellent sensitivity Potential interference from matrix; Less specific than LC-MS/MS
UPLC-MS [4] Similar to LC-MS/MS 10-30 minutes per sample 30-50 μL Good separation of metabolites; High sensitivity Longer analysis time than LC-MS/MS; Less suitable for high-throughput

The selection of an appropriate methodology depends on several factors including required sensitivity, sample throughput, available instrumentation, and required specificity. For most research and drug development applications where precise and accurate quantification is essential, LC-MS/MS with stable isotope-labeled internal standards represents the most robust approach, particularly when validated according to Bioanalytical Method Validation (BMV) guidelines [3]. The incorporation of this compound as an internal standard specifically addresses the analytical challenges associated with NADH instability and matrix effects, thereby enabling more reliable measurements of the NAD+/NADH ratio [3].

Detailed Protocol for NAD+/NADH Quantification Using LC-MS/MS with this compound

Sample Preparation and Extraction

Proper sample collection and processing are critical steps in obtaining accurate NAD+/NADH measurements, as these metabolites can rapidly degrade or undergo interconversion if not stabilized appropriately. The following protocol has been optimized for various biological matrices including plasma, whole blood, tissues, and cultured cells [3]:

  • Sample Collection: Collect blood samples using heparin or EDTA as anticoagulant. For plasma preparation, centrifuge blood at 2,000 × g for 10 minutes at 4°C. Transfer plasma to clean tubes and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis. For tissue samples, excise rapidly (approximately 20 mg), rinse with ice-cold phosphate-buffered saline, flash-freeze in liquid nitrogen, and store at -80°C [3] [4].

  • Protein Precipitation and Metabolite Extraction: Thaw samples on ice. Add 300 μL of ice-cold methanol (containing 5 mM ammonium acetate and internal standard) to 30 μL of plasma or 20 mg of tissue. For tissue samples, homogenize using a Tissue Tearor or similar homogenizer. Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer supernatant to a new tube [3].

  • Solvent Evaporation and Reconstitution: Evaporate the methanol extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in 100 μL of water containing 5 mM ammonium acetate. Vortex for 30 seconds, then centrifuge at 14,000 × g for 5 minutes to remove any insoluble material. Transfer the clear supernatant to an LC-MS vial for analysis [3].

LC-MS/MS Analysis Conditions

The LC-MS/MS method described here enables simultaneous quantification of NAD+, NADH, and the internal standard this compound with high specificity and a rapid analysis time of 7 minutes [3]:

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 column (e.g., 100 × 2.1 mm, 2.6 μm)
    • Mobile Phase A: Water with 5 mM ammonium acetate
    • Mobile Phase B: Methanol with 5 mM ammonium acetate
    • Gradient Program: 0-1 min: 5% B; 1-4 min: 5-95% B; 4-5 min: 95% B; 5-7 min: 5% B
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Source Parameters: Sheath Gas Flow: 40 arb, Aux Gas Flow: 10 arb, Spray Voltage: 3.5 kV, Capillary Temperature: 300°C
    • MRM Transitions:
      • NAD+: 664→428 (Collision Energy: 25 eV)
      • NADH: 666→649 (Collision Energy: 20 eV)
      • This compound (Internal Standard): 667→650 (Collision Energy: 20 eV)
Method Validation Parameters

The LC-MS/MS method with this compound as an internal standard has been validated according to BMV guidelines with the following performance characteristics [3]:

  • Linearity: Calibration curves show correlation coefficients (r²) > 0.9965 across a concentration range of 0.05-10 μM for both NAD+ and NADH in various biological matrices [3].

  • Accuracy and Precision: Intra-day accuracy ranges from -8.0% to +10.7% for NAD+ and meets BMV criteria (within ±15%) for most matrices. Inter-day precision shows relative standard deviation (RSD%) of 2.0-13.0% for NAD+ across quality control samples [3].

  • Sensitivity: Lower limit of quantification (LLOQ) is approximately 0.05 μM for both NAD+ and NADH, providing sufficient sensitivity for quantification in biological samples including plasma and tissues [3].

  • Carryover: Minimal carryover observed (<1%) when measuring blank samples after upper limit of quantification standards [3].

  • Stability: Processed samples are stable in the autosampler (4°C) for up to 48 hours with CV <15% for most concentrations [3].

Table 3: Troubleshooting Guide for NAD+/NADH Quantification

Problem Potential Cause Solution
Low NADH Signal Degradation during sample processing Ensure rapid processing; Maintain samples on ice; Use protein precipitation with cold methanol
Poor Chromatography Column deterioration or matrix effects Use guard column; Increase column conditioning; Modify sample clean-up procedure
High Background Matrix interference Optimize sample dilution; Improve extraction efficiency; Use selective MRM transitions
Inconsistent Internal Standard Response Improper addition or degradation Freshly prepare internal standard solution; Verify pipetting accuracy; Check for degradation of this compound

Data Analysis and Interpretation

Calculation of NAD+/NADH Ratio

Accurate quantification of NAD+ and NADH concentrations, followed by proper calculation of their ratio, is essential for meaningful biological interpretation. The integration of chromatographic peaks and calculation of analyte concentrations should be performed using the following approach:

  • Peak Integration: Manually inspect and verify automated peak integration for NAD+, NADH, and this compound. Ensure consistent integration parameters across all samples in the batch. The peak area ratio (analyte peak area / internal standard peak area) should be used for quantification [3].

  • Calibration Curve: Prepare a calibration curve using known concentrations of NAD+ and NADH standards (typically ranging from 0.05 to 10 μM) spiked with a constant amount of this compound internal standard. Use linear regression with 1/x weighting to generate the standard curve [3].

  • Concentration Calculation: Calculate sample concentrations using the regression equation derived from the calibration curve: Concentration = (Peak Area Ratio - Intercept) / Slope Apply appropriate dilution factors to account for sample preparation procedures.

  • Ratio Determination: Calculate the NAD+/NADH ratio using the absolute concentrations: NAD+/NADH Ratio = [NAD+] / [NADH]

Quality Control Measures

Robust quality control procedures are essential to ensure the reliability of NAD+/NADH measurements:

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analysis batch. The accuracy of QC samples should be within ±15% of nominal values, with precision not exceeding 15% RSD [3].

  • System Suitability: Evaluate system performance before each analysis batch by injecting a standard mixture containing NAD+, NADH, and this compound. The signal-to-noise ratio should exceed 10:1 for the LLOQ, and retention times should be consistent (RSD < 2%) [3].

  • Blank Samples: Include matrix blanks (samples without internal standard) and processed blanks (matrix with internal standard but no analytes) to monitor for potential contamination or interference [3].

Applications in Research and Drug Development

The accurate quantification of NAD+/NADH ratio using this compound as an internal standard has broad applications across basic research, preclinical studies, and clinical drug development. In age-related research, this method has revealed significant declines in NAD+ levels during aging and demonstrated the therapeutic potential of NAD+ precursors for mitigating age-associated metabolic decline [4] [2]. In neurodegenerative disease models, the method has enabled researchers to correlate brain NAD(H) levels with plasma NAD(H) concentrations, providing a potential biomarker for monitoring disease progression and therapeutic response [3].

In drug development applications, this methodology supports the assessment of compound efficacy by measuring changes in NAD+/NADH ratio following treatment with interventions targeting NAD+ metabolism, such as CD38 inhibitors, NAMPT activators, or NAD+ precursors [1] [2]. The high sensitivity and precision of the LC-MS/MS method with this compound internal standard make it particularly valuable for detecting subtle changes in NAD+ metabolism in response to therapeutic interventions, thereby facilitating dose selection and regimen optimization in preclinical studies. Furthermore, the demonstrated correlation between tissue and plasma NAD(H) levels suggests that plasma measurements may serve as a surrogate for tissue NAD+ status, enabling non-invasive monitoring of target engagement in clinical trials [3].

The versatility of this methodology across different sample types (plasma, whole blood, various tissues, and cultured cells) makes it suitable for comprehensive assessment of NAD+ metabolism in complex experimental systems, from in vitro models to in vivo studies [3] [4]. As research into NAD+ metabolism continues to expand, this robust quantification method will play an increasingly important role in elucidating the therapeutic potential of targeting NAD+ pathways for a wide range of diseases.

References

Comprehensive Application Notes and Protocols: Calibration Curve Development with (S)-NADH-d1 for Advanced Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NADH Quantification and Its Research Significance

Reduced nicotinamide adenine dinucleotide (NADH) serves as an essential biological cofactor that plays a critical role in cellular metabolism, participating in key processes including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The accurate quantification of NADH and its oxidized form (NAD+) provides valuable insights into cellular metabolic states and redox status, which is particularly important in research areas spanning aging, metabolic diseases, and cancer biology. Research has demonstrated that NAD+ levels decline during aging, and this reduction is a key factor in age-associated metabolic decline, making accurate monitoring of these nucleotides crucial for understanding the aging process and developing potential interventions [1]. The development of reliable calibration curves for NADH and its analogs, including the deuterated form (S)-NADH-d1, enables researchers to precisely quantify these metabolites across various biological matrices, supporting drug discovery efforts and fundamental metabolic research.

The significance of NADH quantification extends to cancer research, where alterations in cellular metabolism represent a hallmark of malignancy. The optical redox ratio, calculated as [FAD]/([FAD] + [NADH]), has emerged as a valuable indicator of metabolic state in tissues, with studies showing distinct differences between normal and cancerous tissues. For instance, research utilizing endoscopic imaging systems has demonstrated that the core of cancerous lesions exhibits a significantly higher optical redox ratio compared to the rim, highlighting the metabolic heterogeneity within tumors [2]. The development of robust calibration methods for NADH and related metabolites thus provides critical tools for advancing our understanding of disease mechanisms and developing novel therapeutic approaches.

Method Selection and Comparison for NADH Quantification

Overview of Available Analytical Approaches

Researchers have developed multiple methodological approaches for the accurate quantification of NADH in biological samples, each with distinct advantages, limitations, and specific applications. The selection of an appropriate method depends on various factors including required sensitivity, specificity, available instrumentation, sample throughput, and matrix complexity. The enzymatic coupled cycling assay offers excellent sensitivity and accessibility for laboratories without specialized mass spectrometry equipment, while ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) provides superior specificity and the ability to distinguish between closely related analogs and isotopically labeled compounds such as this compound. Spectrophotometric methods, while generally less sensitive, provide a straightforward and cost-effective approach for initial quantification of NADH in purified solutions [1] [3].

The enzymatic cycling assay operates on the principle of enzymatic amplification, where NAD+ and NADH present in samples are coupled to both alcohol dehydrogenase (ADH) and diaphorase in a cycling system. Each time NAD+ or NADH cycles through the reaction, it produces a molecule of highly fluorescent resorufin, which can be detected using a fluorescence plate reader. This method has been demonstrated to be highly specific for NAD+ and NADH, showing no cross-reactivity with other nucleotides or NAD derivatives including NADP, NAAD, NAADP, cADPR, ATP, and ADP [1]. This specificity makes it suitable for complex biological matrices where interfering compounds may be present. The UPLC-MS method, in contrast, leverages the physical separation capabilities of liquid chromatography combined with the mass analysis capabilities of mass spectrometry, providing orthogonal confirmation of analyte identity through accurate mass measurement [1].

Comparative Analysis of NADH Quantification Methods

Table 1: Comparison of Key Methods for NADH Quantification in Biological Samples

Method Detection Principle Linear Range Sensitivity Specificity Sample Throughput Equipment Requirements
Enzymatic Cycling Assay Enzymatic amplification with fluorescence detection Not specified in results High (detects nM concentrations) High (does not detect NADP, NAAD, ATP, ADP) Moderate to High Fluorescence plate reader, standard lab equipment
UPLC-MS Chromatographic separation with mass detection Not specified in results High Very High (mass resolution) Moderate UPLC system, mass spectrometer, specialized expertise
UV-Vis Spectrophotometry Absorption at 340 nm 0-10 mM [3] Moderate (μM range) Moderate (potential interference) High UV-Vis spectrophotometer, simple operation
Fluorescence Endoscopic Imaging Autofluorescence detection of NADH and FAD Tissue concentration range Spatial distribution information Moderate (tissue autofluorescence) Low to Moderate Specialized endoscopic system, imaging expertise

Table 2: Method Validation Parameters for NADH Calibration Curve Development

Validation Parameter Enzymatic Cycling Assay UPLC-MS Method UV-Vis Spectrophotometry
Accuracy Correlation coefficient of r = 0.95 for NAD+ and 0.97 for NADH compared to UPLC-MS [1] Reference method for comparison >99.9% correlation coefficient in 0-10 mM range [3]
Precision Not specified Not specified Not specified
Linearity Demonstrated linear response Demonstrated linear response Linear with R² = 0.9999 from 0-10 mM [3]
Limit of Detection Not specified but highly sensitive Not specified but highly sensitive Appropriate for mM range concentrations
Robustness Sensitive to extraction conditions Less dependent on extraction conditions Highly robust for standard solutions

Detailed Experimental Protocols

Sample Preparation and Extraction Procedures

Proper sample preparation is critical for accurate NADH quantification, as improper handling can lead to degradation or interconversion between oxidized and reduced forms. The extraction conditions must be optimized for stabilization of either oxidized compounds (more stable in acid) or reduced compounds (more stable in base). For simultaneous quantification of both NAD+ and NADH, separate extractions are typically required: a basic extraction for the reduced species (NADH) and a separate acidic extraction for the oxidized species (NAD+) [1].

  • Cell Culture Sample Preparation:

    • Begin with at least 3 × 10⁶ cells to ensure sufficient material for analysis.
    • Aspirate media from the culture plate and wash cells gently with phosphate-buffered saline (PBS, pH 7.4) to remove residual media components.
    • Collect cells by scraping using a disposable cell lifter and pellet by centrifugation (30 seconds at 2,000 × g).
    • Carefully aspirate the supernatant and proceed immediately to extraction.
  • Tissue Sample Preparation:

    • Obtain approximately 20 mg of tissue using precise dissection instruments.
    • Place the tissue piece in a pre-chilled 2.0 mL microcentrifuge tube.
    • Homogenize immediately using a tissue homogenizer (e.g., Tissue Tearor) in the appropriate extraction buffer.
    • For NADH stabilization, use basic extraction buffer (e.g., 0.1 M NaOH with 1% DTAB).
    • Process samples quickly on ice to prevent metabolite degradation.
  • Extraction Protocol for NADH:

    • To the cell pellet or tissue homogenate, add 200-400 μL of ice-cold alkaline extraction buffer.
    • Vortex vigorously for 30 seconds to ensure complete lysis.
    • For tissues, use a sonic dismembrator to ensure complete tissue disruption.
    • Incubate on ice for 10 minutes to allow for complete extraction.
    • Neutralize with an appropriate volume of acid solution if necessary for subsequent analysis.
    • Centrifuge at maximum speed (≥12,000 × g) for 10 minutes at 4°C to remove insoluble debris.
    • Transfer the clear supernatant to a new tube and store at -80°C if not analyzing immediately.

The extraction efficiency should be validated through spike-recovery experiments, where known amounts of this compound are added to samples prior to extraction. The extraction solvent composition must be optimized for different sample types, with trichloroacetic acid (TCA) extraction commonly used for the oxidized forms and NaOH/ethanol-based extraction for reduced forms [1].

Enzymatic Cycling Assay Protocol

The enzymatic cycling assay provides a highly sensitive approach for NADH quantification through enzymatic amplification, making it suitable for samples with limited material or low NADH concentrations. The method is based on the coupling of two enzyme systems that continuously cycle between NAD+ and NADH, generating a fluorescent product proportional to the NADH concentration in the sample.

  • Reagent Preparation:

    • Prepare alcohol dehydrogenase (ADH) solution: Dissolve ADH in 0.1 M Tris buffer, pH 8.0, to a final concentration of 100 U/mL.
    • Prepare diaphorase solution: Dissolve diaphorase in the same Tris buffer to a final concentration of 2 U/mL.
    • Prepare reaction mixture: Combine 0.5 mL ADH solution, 0.5 mL diaphorase solution, 10 μL of 50 mM resazurin, 10 μL of 100 mM flavin mononucleotide (FMN), and 9 mL of absolute ethanol.
    • Prepare NADH standards: Prepare a series of this compound standards in the range of 0-10 μM in extraction buffer.
  • Assay Procedure:

    • Pipette 10-50 μL of sample or standard into wells of a 96-well microplate (white flat-bottom plates recommended for fluorescence detection).
    • Add 100 μL of the reaction mixture to each well.
    • Incubate the plate at room temperature for 30-60 minutes, protected from light.
    • Measure fluorescence using a plate reader with excitation at 540-560 nm and emission at 580-600 nm.
    • Include appropriate blanks (extraction buffer only) and controls in each assay.
  • Data Analysis:

    • Subtract blank fluorescence values from all standards and samples.
    • Generate a standard curve by plotting fluorescence intensity against the known concentration of this compound standards.
    • Fit the data using linear regression analysis.
    • Calculate sample concentrations by interpolating from the standard curve.
    • Normalize to protein content or cell number as appropriate.

This method has been validated to show excellent correlation with UPLC-MS methods (correlation coefficient of r = 0.97 for NADH), confirming its reliability for NADH quantification [1]. The assay is highly specific for NADH and does not detect other related nucleotides, making it suitable for complex biological samples.

UPLC-MS Method for this compound Quantification

UPLC-MS provides the highest level of specificity for NADH quantification, particularly important for distinguishing the deuterated analog this compound from endogenous NADH. This method combines the separation power of UPLC with the mass discrimination capability of MS, enabling accurate identification and quantification.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (1.8 μm, 2.1 × 100 mm) or equivalent reversed-phase column.
    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: 0-2 min: 5% B; 2-5 min: 5-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-8 min: 95-5% B; 8-10 min: 5% B for re-equilibration.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 35°C.
    • Injection Volume: 5-10 μL.
  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.
    • Capillary Voltage: 2.5 kV.
    • Source Temperature: 120°C.
    • Desolvation Temperature: 350°C.
    • Desolvation Gas Flow: 800 L/h.
    • Cone Gas Flow: 50 L/h.
    • Detection: Multiple reaction monitoring (MRM) transitions specific for this compound and internal standard.
    • Optimized MRM transition for this compound: m/z 667.2 → 135.0 (or as optimized for specific instrument).
  • Sample Preparation for UPLC-MS:

    • Extract samples as described in Section 3.1.
    • Add internal standard (e.g., ¹³C-NADH) to each sample prior to extraction.
    • Precipitate proteins by adding cold acetonitrile (1:2 sample:acetonitrile ratio).
    • Centrifuge at 12,000 × g for 10 minutes at 4°C.
    • Transfer supernatant to autosampler vials for analysis.

The UPLC-MS method should be fully validated for linearity, accuracy, precision, and recovery according to accepted bioanalytical method validation guidelines. The use of a stable isotope-labeled internal standard such as this compound or similar compounds corrects for potential matrix effects and variations in extraction efficiency, ensuring accurate quantification.

Experimental Workflow and Signaling Pathways

NADH Quantification Method Selection Workflow

methodselection NADH Quantification Method Selection Workflow start Start: NADH Quantification Need samplesize Sample Size/Limitations? start->samplesize sizelarge Adequate sample available samplesize->sizelarge Yes sizelimited Limited sample material samplesize->sizelimited No equipment Available Equipment? sizelarge->equipment method1 Enzymatic Cycling Assay sizelimited->method1 msavailable UPLC-MS available equipment->msavailable Yes basiclab Basic lab equipment only equipment->basiclab No throughput Required Throughput? msavailable->throughput method3 UV-Vis Spectrophotometry basiclab->method3 highthroughput High throughput needed throughput->highthroughput Yes lowthroughput Moderate throughput acceptable throughput->lowthroughput No highthroughput->method1 method2 UPLC-MS Method lowthroughput->method2 validation Method Validation method1->validation method2->validation method3->validation complete Quantification Complete validation->complete

NADH Extraction and Analysis Procedure

extractionworkflow NADH Extraction and Analysis Procedure start Start with Biological Sample sampletype Determine Sample Type start->sampletype cells Cell Culture sampletype->cells Cells tissue Tissue Sample sampletype->tissue Tissue wash Wash with PBS (pH 7.4) cells->wash weight Weigh Tissue (20 mg) tissue->weight collect Collect Cells/Prepare Tissue wash->collect extract Extract with Alkaline Buffer collect->extract homog Homogenize in Extraction Buffer weight->homog homog->extract centrifuge Centrifuge (12,000 × g, 10 min) extract->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Proceed to Analysis transfer->analysis

Method Validation and Quality Control

Calibration Curve Development and Validation Parameters

The development of a reliable calibration curve is fundamental for accurate NADH quantification. For this compound, calibration standards should be prepared in a matrix that closely mimics the sample matrix to account for potential matrix effects. A minimum of six calibration levels is recommended, spanning the expected concentration range in samples. The calibration curve should be evaluated for linearity, accuracy, and precision at each concentration level.

  • Linearity Assessment:

    • Prepare calibration standards in the range of 0.1-100 μM for most biological applications.
    • Use weighted least-squares regression (1/x or 1/x²) if heteroscedasticity is observed.
    • The correlation coefficient (R²) should exceed 0.99 for acceptance.
    • Back-calculated standards should be within ±15% of nominal values (±20% at LLOQ).
  • Quality Control Samples:

    • Prepare quality control (QC) samples at low, medium, and high concentrations.
    • Include QC samples in each analytical run to monitor performance.
    • At least 67% of QC samples should be within ±15% of nominal values.
  • Stability Assessment:

    • Evaluate this compound stability under various conditions including:
      • Short-term stability at room temperature
      • Long-term stability at -80°C
      • Freeze-thaw stability
      • Stability in processed samples under autosampler conditions

UV-Vis spectrophotometry has demonstrated excellent linearity for NADH quantification in the 0-10 mM range with a correlation coefficient of R² = 0.9999, providing a benchmark for calibration curve performance [3]. For mass spectrometry-based methods, the use of a stable isotope-labeled internal standard such as this compound corrects for variations in extraction efficiency and ionization suppression, improving accuracy and precision.

Applications in Research and Drug Development

The accurate quantification of NADH and its analogs has broad applications across biomedical research and drug development. In aging research, monitoring NAD+ and NADH levels provides insights into age-related metabolic decline and the effectiveness of potential interventions. Research has shown that increased NAD+ levels in vivo activate pro-longevity and health span-related factors and improve various physiological and metabolic parameters of aging, including muscle function, exercise capacity, glucose tolerance, and cardiac function in mouse models [1].

In cancer research, the quantification of NADH and FAD enables calculation of the optical redox ratio, which serves as a metabolic indicator of cancer progression and treatment response. Studies using endoscopic imaging systems have demonstrated that the core of malignant breast cancer tumors exhibits a significantly higher redox ratio compared to the tumor rim, reflecting metabolic heterogeneity within tumors [2]. This approach provides valuable information for cancer diagnosis and monitoring treatment efficacy.

The development of robust calibration curves for this compound specifically supports advanced drug discovery efforts targeting NAD-related pathways, including:

  • Evaluation of CD38 inhibitors: CD38 is a NADase that increases with age and is required for age-related NAD decline. Inhibitors of CD38 have shown potential for treating age-related metabolic diseases [1].
  • Assessment of mitochondrial function: NADH levels provide insights into mitochondrial respiratory chain function, which is targeted by various therapeutic approaches.
  • Metabolic modulators: Compounds that affect cellular metabolism often alter NADH levels, making NADH quantification a valuable biomarker for drug effects.

Troubleshooting and Technical Notes

Common Issues and Solutions in NADH Quantification
  • Low Signal Intensity:

    • Potential Cause: NADH degradation due to improper sample handling or storage.
    • Solution: Ensure samples are kept on ice during processing and stored at -80°C. Use alkaline extraction buffer for NADH stabilization.
  • High Background Signal:

    • Potential Cause: Contamination from extraction reagents or incomplete protein precipitation.
    • Solution: Include appropriate blanks and ensure complete centrifugation after extraction. Consider using charcoal treatment to remove contaminants [1].
  • Poor Linearity in Calibration Curve:

    • Potential Cause: Matrix effects or inadequate standard preparation.
    • Solution: Prepare standards in matrix-matched solutions and verify standard concentrations independently.
  • Inconsistent Results Between Replicates:

    • Potential Cause: Incomplete homogenization or extraction.
    • Solution: Ensure consistent homogenization, particularly for tissue samples. Use internal standards to correct for variations.
Optimization Strategies for this compound Quantification
  • Extraction Efficiency Optimization:

    • Compare different extraction solvents (TCA, NaOH, methanol) for your specific sample type.
    • Evaluate different homogenization methods (sonication, mechanical homogenization).
    • Perform spike-recovery experiments at multiple concentrations.
  • Analytical Method Optimization:

    • For UPLC-MS: Optimize chromatographic separation to resolve this compound from endogenous NADH and related compounds.
    • For enzymatic assays: Optimize enzyme concentrations and incubation times to ensure linear response.
    • Validate specificity by analyzing samples without extraction or with specific enzymes.

Conclusion

The development of robust calibration curves for this compound represents a critical methodology for advancing research in metabolism, aging, and disease mechanisms. The comprehensive protocols outlined in these application notes provide researchers with detailed guidance for implementing reliable NADH quantification methods suitable for various research applications and sample types. The correlation between different methods, with enzymatic and UPLC-MS approaches showing correlation coefficients of 0.95-0.97 [1], provides confidence in the reliability of these approaches. As research continues to elucidate the complex roles of NAD metabolism in health and disease, the accurate quantification of NADH and related metabolites will remain an essential tool for both basic research and drug development efforts.

References

Application Note: Tracing NAD+ Metabolism via LC-MS-Based Stable Isotope Tracing

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Background and Principle

Nicotinamide adenine dinucleotide (NAD+) is a central redox cofactor and signaling molecule. Its reduced form, NADH, is crucial for cellular energy metabolism. Understanding the dynamics of NAD+ synthesis and consumption is vital in aging, cancer, and metabolic disease research [1] [2].

Stable isotope tracing with precursors like U-13C-labeled nicotinamide (NAM) or tryptophan allows researchers to track the incorporation of labels into NAD+, NADH, and related metabolites over time. Mass spectrometry detects these labeled species by their distinct mass shifts, enabling the calculation of metabolic fluxes [3]. This method moves beyond static concentration measurements to provide a dynamic view of NAD+ pathway activities.

2.0 Key Equipment and Reagents

  • Cell Culture System: Your chosen cell line (e.g., 293T, HeLa).
  • Stable Isotope Tracers: U-13C-labeled NAM, nicotinic acid (NA), or tryptophan.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap).
  • Consumables: Cell culture plates, solvent-resistant vials, solid-phase extraction (SPE) plates/cartridges.

Experimental Protocol for NADH Isotope Tracing

Step 1: Cell Culture and Isotope Labeling

  • Culture your cells in standard medium until ~70-80% confluent.
  • Replace the medium with a fresh one containing the stable isotope tracer (e.g., U-13C-NAM). A typical working concentration is 100-500 µM.
  • Incubate cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes). Include a t=0 min sample by quenching metabolism immediately after adding the tracer.
  • For each time point, rapidly aspirate the medium and quench metabolism by washing with ice-cold saline and adding a quenching solution (e.g., 80% methanol at -80°C).

Step 2: Metabolite Extraction

  • Keep the quenched cells at -80°C for 15 minutes.
  • Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
  • Centrifuge at >16,000 × g for 15 minutes at 4°C to pellet proteins and cell debris.
  • Transfer the supernatant (containing metabolites) to a new tube.
  • Dry the extracts using a vacuum concentrator and reconstitute the pellets in a solvent compatible with your LC-MS method (e.g., water or initial mobile phase) for analysis.

Step 3: LC-MS Analysis The following table summarizes key LC-MS parameters for NAD(H) isotope separation and detection.

Table 1: LC-MS Parameters for NAD+ and NADH Analysis

Parameter Specification
LC Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM ammonium acetate in water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 85% B to 30% B over 10-15 minutes
Flow Rate 0.25 mL/min
Column Temp. 40°C
MS Instrument High-Resolution Mass Spectrometer (HRMS)
Ionization Mode Electrospray Ionization (ESI), positive mode
MS Resolution >70,000 (at m/z 200)
Scan Range m/z 100-1000

Note: HILIC chromatography is recommended for effective separation of polar NAD+ metabolites. The use of HRMS is crucial for resolving the small mass differences between isotopologues [4] [3].

Step 4: Data Analysis

  • Identify Isotopologues: Using the exact mass, identify the different isotopologues of NAD+ and NADH (M+0, M+1, M+2, etc.).
  • Calculate Mass Isotopologue Distribution (MID): For each metabolite, calculate the relative abundance of each isotopologue as a fraction of the total ion count for all its isotopologues.
  • Model Metabolic Flux: Use the MID data over time as input for computational flux analysis software to estimate reaction rates in the NAD+ metabolic network.

Metabolic Pathways and Workflow Visualization

The following diagram illustrates the core metabolic pathways of NAD+ synthesis and consumption, which are interrogated by the isotope tracing protocol.

NAD_Metabolism NAD+ Metabolic Pathways and Isotope Tracing Tryptophan Tryptophan DeNovo De Novo Pathway (Kynurenine Pathway) Tryptophan->DeNovo NA NA PreissHandler Preiss-Handler Pathway NA->PreissHandler NAM NAM Salvage Salvage Pathway (NAMPT) NAM->Salvage NR NR NR->Salvage NAD NAD+ DeNovo->NAD PreissHandler->NAD Salvage->NAD Consumers NAD+ Consumers (Sirtuins, PARPs, CD38) NAD->Consumers NAM_Out NAM (By-product) Consumers->NAM_Out NAM_Out->Salvage Recycling

This diagram shows the three main biosynthesis pathways (De Novo, Preiss-Handler, and Salvage) and the consumption cycle. Stable isotope tracers (e.g., U-13C-NAM) introduced into the Salvage Pathway allow tracking of label flow through the entire system [1] [2] [3].

The overall experimental workflow, from cell culture to data interpretation, is outlined below.

Experimental_Workflow NADH Isotope Tracing Workflow Step1 Cell Culture & Isotope Labeling Step2 Metabolite Extraction (Cold Methanol Quench) Step1->Step2 Step3 LC-MS Analysis (HILIC-HRMS) Step2->Step3 Step4 Data Processing (Isotopologue Extraction) Step3->Step4 Step5 Flux Analysis (MID & Kinetic Modeling) Step4->Step5

Key Considerations for Method Development

  • Pathway Selection: The choice of tracer determines which pathways you probe. U-13C-NAM is ideal for the salvage pathway, while U-13C-tryptophan investigates the de novo pathway [3].
  • Quantification with Internal Standards: For absolute quantification of NAD+ and NADH pool sizes, include a stable isotope-labeled internal standard (e.g., 18O-NAD+) during the extraction step. This corrects for losses during sample preparation [5] [6].
  • Preserving Redox State: The extraction protocol must rapidly quench metabolism to prevent interconversion between NAD+ and NADH, preserving the in vivo redox state.

Expected Outcomes and Applications

This protocol enables you to generate Mass Isotopologue Distribution (MID) profiles for NAD+ and NADH. You will observe a time-dependent increase in the heavier (M+X) isotopologues as the labeled precursor is incorporated. Analyzing these profiles allows you to:

  • Determine the relative activities of different NAD+ biosynthetic pathways.
  • Measure NAD+ consumption and recycling rates.
  • Investigate how genetic, pharmacological, or disease perturbations rewire NAD+ metabolism.

This approach is directly applicable to studies on the role of NAD+ in aging, cancer metabolism, and mitochondrial disorders [1] [2].

References

(S)-NADH-d1 degradation during sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Key Strategies to Prevent NADH Degradation

NADH and its isotopologues are susceptible to degradation from oxidation, enzymatic activity, and pH instability. The following table summarizes the core protective measures you should implement [1].

Strategy Implementation Key Reason
Non-oxidizing Environment Sparge buffers with N₂ gas; use ammonium acetate with dithiothreitol (DTT) [1]. Prevents oxidation of NADH to NAD⁺ [1].
Rapid Metabolism Quenching Instantaneously transfer samples to ice-cold organic solvent (e.g., 40:40:20 ACN/MeOH/H₂O) [2]. Stops enzymatic activity that consumes NAD(H) [2].
Optimal Extraction Solvent Use acidic conditions (e.g., 0.1 M formic acid) for nucleotides; avoid water washes [2]. Improves recovery of labile metabolites; prevents leakage [2].
Internal Standards Spike labeled internal standards directly into the quenching solvent [2]. Controls for degradation and losses during extraction and analysis [2].
Single-Sample Extraction Use a single, robust protocol for both NAD⁺ and NADH [1]. Avoids errors from separate extractions and stabilizes the NADH/NAD⁺ ratio [1].

Detailed Single-Sample Extraction Protocol

Here is a detailed methodology, adapted from a validated protocol for yeast, which is applicable to other cell types and is ideal for handling (S)-NADH-d1 [1].

  • Cell Lysis under Non-oxidizing Conditions

    • Harvest cells by centrifugation (e.g., 4000 rpm for 3 min at 4°C).
    • Resuspend the pellet in an ice-cold, nitrogen-saturated 50 mM ammonium acetate buffer. The buffer should have been previously sparged with N₂ gas to remove oxygen [1].
    • Lyse the cells mechanically (e.g., using a bead beater with acid-washed glass beads). Perform lysis in cycles (e.g., 30 seconds beating, 2 minutes on ice) to avoid excessive heat generation [1].
  • Metabolite Extraction and Protein Denaturation

    • Immediately following lysis, add ice-cold, nitrogen-saturated acetonitrile/methanol/50 mM ammonium acetate (3:1 v/v) to the lysate. This mixture denatures proteins and stops all enzymatic activity [1].
    • Critical Step: Ensure your extraction solvent is appropriate for your analytes. For sensitive nucleotides like ATP (and by extension, NADH), a mixture containing acetonitrile and 0.1 M formic acid is recommended to prevent decomposition [2].
    • Vortex thoroughly and centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C) to pellet debris [1].
  • Sample Cleanup and Preparation for Analysis

    • Transfer the supernatant to a new tube and perform a chloroform extraction to remove the organic solvent. This helps prevent interference during subsequent HPLC or LC-MS analysis [1].
    • Lyophilize (freeze-dry) the aqueous phase and reconstitute the dried metabolites in 50 mM ammonium acetate immediately before injection into the HPLC or LC-MS system [1].

Workflow for Stable NADH Sample Preparation

The following diagram illustrates the critical steps in this protocol, highlighting where specific attention is needed to protect your sample.

NADH_Extraction_Workflow cluster_warning CRITICAL STEPS: Minimize Delay Start Start Sample Preparation Harvest Harvest & Centrifuge (4°C) Start->Harvest Lysis Lysis in N₂-saturated Ammonium Acetate Harvest->Lysis Quench Immediate Quenching in Ice-cold Organic Solvent Lysis->Quench Lysis->Quench Denature Protein Denaturation & Metabolite Extraction Quench->Denature Quench->Denature Cleanup Chloroform Extraction & Lyophilization Denature->Cleanup Analyze Reconstitute & Analyze (LC-MS/HPLC) Cleanup->Analyze

Troubleshooting Common NADH Degradation Issues

If you observe poor recovery of this compound, investigate these common pitfalls:

  • Low NADH/High NAD⁺ Signal: This is a classic sign of oxidation.
    • Solution: Rigorously deoxygenate all buffers by sparging with inert gas (N₂ or Argon) immediately before use. Consider adding a reducing agent like DTT to your lysis buffer [1].
  • High Signal for Degradation Products: Indicates instability during extraction or analysis.
    • Solution: Ensure your extraction solvent is sufficiently acidic to stabilize NADH. The addition of 0.1 M formic acid to the acetonitrile/methanol mixture is highly effective for nucleotides [2]. Keep samples on ice at all times unless undergoing a specific processing step.
  • Poor Reproducibility Between Replicates: Suggests inconsistent handling or quenching.
    • Solution: Standardize the time between sample collection and full quenching. Using a rapid method like filter culture or direct solvent addition is crucial. The use of a stable isotope-labeled internal standard added at the quenching step is the best practice to account for losses and matrix effects during LC-MS analysis [2].

References

improving recovery of deuterated NADH from tissues

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Considerations

Aspect Recommended Protocols & Methodologies
Core Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with HILIC separation [1].
Sample Preparation Rapid quenching of metabolism followed by liquid extraction with organic solvents [1].
Internal Standards Use isotopically labeled internal standards (e.g., deuterated or 13C-labeled) for accurate quantification [1].
Key Metabolites Target NAD+, NADH, and their precursors (e.g., Nicotinamide Riboside, NR) and damaged forms (e.g., NADHX) [2] [1].
Common Challenge Accumulation of redox-inactive NADHX can inhibit dehydrogenases and disrupt metabolism, mimicking poor recovery [2].
Troubleshooting Tip Supplementation with NAD+ precursors like Nicotinamide Riboside (NR) can help rescue NAD(H) pools and related metabolic pathways [2].

Workflow for Sample Preparation and Analysis

The following diagram illustrates the critical steps for handling tissue samples, from collection to analysis, to ensure accurate measurement of deuterated NADH.

start Tissue Sample Collection step1 Rapid Metabolic Quenching start->step1 step2 Liquid Extraction with Organic Solvents step1->step2 step3 LC-MS/MS Analysis with HILIC step2->step3 step4 Data Analysis with Internal Standard Correction step3->step4 end Quantification of Deuterated NADH step4->end

Frequently Asked Questions

Q: Why is our measured deuterated NADH recovery low, and what can we do about it?

A: Low recovery can stem from two main issues:

  • Pre-analytical Degradation: The number one priority is to preserve sample integrity. Ensure you are using rapid quenching and immediate extraction with cold organic solvents to halt enzymatic activity and prevent degradation of the labile NAD(H) molecules [1].
  • Metabolic Damage: Your tissue samples might be accumulating NADHX, a hydrated, redox-inactive form of NADH. This damage inhibits key enzymes and depletes the functional NADH pool. Consider supplementing your system with NAD+ precursors like Nicotinamide Riboside (NR) to help restore healthy NAD(H) metabolism [2].

Q: What is the best method to accurately quantify deuterated NADH and related metabolites in tissue samples?

A: The most robust method is LC-MS/MS with HILIC (Hydrophilic Interaction Liquid Chromatography) separation [1]. This setup is ideal for the highly polar NAD+ metabolome. For accurate quantification, it is essential to use deuterated or 13C-labeled internal standards during sample preparation to correct for any losses or matrix effects [1].

Q: Beyond simple concentration, what other metabolic insights should we look for?

A: To get a full picture, profile the broader NAD+ metabolome. This includes:

  • Precursors: such as Nicotinamide (Nam) and Nicotinamide Riboside (NR).
  • Damaged Species: specifically monitor for NADHX.
  • Related Cofactors: include NADPH and its oxidized and reduced forms.

Studying these provides insights into the metabolic flux and health of the NAD(H) pool beyond a simple concentration measurement [2] [1].

References

optimizing LC-MS conditions for NADH-d1 detection

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Stability Guide

Proper sample preparation is critical due to the instability of NADH. The key is to instantly quench metabolism and use an extraction solvent that minimizes the redox interconversion between NADH and NAD+.

The table below compares effective extraction methods evaluated in studies:

Extraction Solvent Key Advantages / Findings Application in Studies

| Acidic ACN:MeOH:H2O (40:40:20 with 0.1 M Formic Acid) | Effectively quenches enzymes, minimizes interconversion, provides high yield of NADH [1]. | Used for mammalian cell cultures and mouse tissues [1]. | | 80% Methanol (-70°C) | Good performance in minimizing interconversion, a common choice for metabolite extraction [1]. | Compared against other solvents for HCT116 cells [1]. | | MeOH with Protein Precipitation | Simple and fast. Combined with solvent replacement to water and stable at 4°C in autosampler for up to 24h [2]. | Used for NAD(H) analysis in murine plasma, brain, whole blood, and human cells [2]. |

Stability Note: After extraction with acidic solvents, neutralization is recommended to avoid acid-catalyzed degradation of NADH during storage [1]. NADH is generally less stable than NAD+, so careful control of temperature and pH is essential throughout the process [1] [3].

LC-MS Analysis & Method Optimization

For LC-MS analysis, the focus is on chromatographic separation and ionization efficiency.

Liquid Chromatography (LC) Conditions

NADH is a highly polar compound, making it challenging to retain on standard reversed-phase columns. The following table summarizes successful approaches from recent literature:

Parameter Recommended Conditions
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) [3] or Reversed-Phase with non-ion pairing conditions [2].
Mobile Phase Water or Methanol containing 5-10 mM Ammonium Acetate [2] [3]. Buffering with 10 mM Ammonium Formate (pH adjusted with formic acid) is also common in HILIC [4].
Analysis Time Can be very fast. One method reports a 7-minute run time [2].
Mass Spectrometry (MS) Optimization

To boost sensitivity for NADH detection, you can optimize the MS source, particularly for Electrospray Ionization (ESI) which is commonly used.

  • Ionization Mode: NADH should be detected in positive ion mode [3].
  • Key Parameters: The following workflow outlines a systematic approach to optimize your MS source for the best signal.

Start Start MS Optimization Polarity Confirm Positive Ion Mode Start->Polarity Tune Perform Instrument Autotune Polarity->Tune Manual Manual Parameter Optimization Tune->Manual Capillary Capillary Voltage Manual->Capillary Desolvation Desolvation Temp & Gas Manual->Desolvation SourcePos Source Capillary Position Manual->SourcePos Evaluate Evaluate S/N for Each Change Capillary->Evaluate Desolvation->Evaluate SourcePos->Evaluate

  • Optimization Goals:
    • Capillary Voltage: Adjust for a stable spray; incorrect voltage harms reproducibility [5].
    • Desolvation Temperature: Higher temperatures improve desolvation but can degrade thermally labile compounds. Find a plateau for robust response [5].
    • Source Position: For lower flow rates, placing the capillary closer to the orifice can increase ion plume density and sensitivity [5].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in NADH analysis:

  • Low Sensitivity or Signal

    • Cause: Ion suppression from matrix effects, or suboptimal MS source conditions.
    • Fix: Ensure thorough sample cleanup [5]. Re-optimize MS source parameters (as shown in the diagram above) using your specific LC method and mobile phase [5].
  • Poor Chromatographic Peak Shape or Retention

    • Cause: Inadequate retention of the polar NADH molecule.
    • Fix: Switch to a HILIC column [3]. If using reversed-phase, avoid ion-pairing reagents and try a mobile phase with 5 mM ammonium acetate [2].
  • Inaccurate NADH/NAD+ Ratio

    • Cause: Redox interconversion during sample preparation.
    • Fix: Review the sample preparation section. Use a quenching/extraction method proven to minimize interconversion, like the acidic solvent described above [1].

Method Validation & Quantitative Analysis

When developing a quantitative method, consider these parameters based on BMV (Bioanalytical Method Validation) guidelines:

  • Linearity: Correlation coefficients (R²) of >0.99 are achievable for NADH [2] [4].
  • Precision and Accuracy: Inter-day precision (RSD%) for NADH in biological samples can meet the <15% BMV criterion, though some matrices may be within <20% [2]. Accuracy can be within ±30% for more challenging samples [2].
  • Internal Standard: Use a stable isotope-labeled internal standard like 13C5-NAD+ for more robust and accurate quantification [2].

I hope this technical guide provides a solid foundation for your team's work with NADH. While the specific data for NADH-d1 is limited, the chemical behavior is expected to be nearly identical to native NADH, making these conditions directly transferable.

References

preventing oxidation of deuterated NADH standards

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Deuterated NADH and Its Stability

Deuterated NADH is a specialized cofactor used to probe enzymatic mechanisms and prepare challenging drug analogues [1]. A key challenge is that deuterated NADH is susceptible to the same oxidative degradation as regular NADH.

The stability of both NAD⁺ and NADH is pH-dependent. NADH is more stable under basic conditions (pH > 7), while NAD⁺ is more stable under acidic conditions [2]. The most critical factor for preventing oxidation is maintaining a rigorous anaerobic environment throughout your experiments [1].

Experimental Workflow for Handling Deuterated NADH

The methodology below is adapted from a 2021 synthesis protocol for deuterated nicotinamide cofactors. It emphasizes anaerobic handling, which is directly applicable to preventing oxidation during use [1].

Start Start: Prepare Deuterated NADH S1 Deoxygenate all solutions by sparging with dry N₂ for 60 minutes Start->S1 S2 Perform experiments in a glovebox with N₂ atmosphere (< 0.1 ppm O₂) S1->S2 S3 As a benchtop alternative, use N₂-flushed flasks or H₂ balloons S2->S3 S4 Store prepared cofactors in deoxygenated buffers at appropriate pH S3->S4 End Oxidation-Suppressed Deuterated NADH S4->End

Key Technical Details from the Protocol:

  • Buffer: Reactions were set up in deoxygenated Tris-HCl buffer (100 mM, pH/pD 8.0) [1]. The slightly basic pH helps stabilize NADH.
  • Catalyst Removal: After reactions involving heterogeneous biocatalysts immobilized on carbon black, the catalysts were easily removed by centrifugation (13,800 × g for 5 minutes) [1]. This is important for stopping the reaction and preventing further, uncontrolled conversion.

Troubleshooting Guide & FAQs

Here are some common issues and solutions based on standard laboratory practice and inferences from the search results.

Issue Possible Cause Suggested Solution
Rapid oxidation of NADH Presence of oxygen in buffers or atmosphere. Ensure complete deoxygenation of all solutions by sparging with inert gas. Perform experiments in a glovebox or sealed, N₂-flushed vessels [1].
Low yield or purity Unwanted side reactions or degradation. Control pH to stabilize NADH (pH > 7) [2]. Remove catalysts promptly via centrifugation after reaction completion [1].
Handling difficulties Maintaining anaerobiosis during transfer. Use gas-tight syringes for liquid transfers. Design workflow to minimize sample exposure.

Key Prevention Strategies Summary

To effectively prevent the oxidation of your deuterated NADH standards, focus on these three core principles:

  • Strict Anaerobic Conditions: This is the most critical factor. Use an oxygen-free glovebox or rigorously deoxygenate all solutions and maintain an inert atmosphere (N₂ or H₂) during experiments [1].
  • pH Control: Keep the solution pH above 7 (slightly basic) to enhance the stability of the reduced NADH form [2].
  • Controlled Workflow: Follow a defined experimental pathway that incorporates anaerobic handling from preparation through to storage, as visualized in the diagram above.

References

Troubleshooting Guide: Low NAD(H) Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

A decrease in the NAD+/NADH ratio, often termed pseudohypoxia, is a common metabolic state in stressed tissues, including those from diabetic or aged models, and can complicate accurate NADH measurement [1]. The following table outlines potential issues and solutions.

Potential Issue Underlying Principle Troubleshooting Steps Expected Outcome

| Low NAD+ Pool & High Catabolites [1] | In diabetic or metabolically stressed models, total NAD+ levels may be depleted, and nicotinamide catabolites can increase, interfering with assays. | 1. Pre-treat samples with insulin sensitizers or aldose reductase inhibitors in diabetic models. 2. Monitor urinary nicotinamide catabolites to gauge interference. 3. Consider sample dilution to dilute interferents. | More accurate reflection of the actual NADH levels by reducing biochemical background noise. | | Sample Processing Degradation | NADH is chemically unstable. Improper handling leads to rapid degradation before analysis. | 1. Flash-freeze tissues immediately in liquid nitrogen. 2. Use acidic extraction buffers for NADH stabilization. 3. Perform extractions at 4°C and keep samples on ice. 4. Run assays immediately after extraction. | Higher and more reproducible recovery of NADH from your samples. | | Matrix Interference | Components in complex lysates (lipids, proteins, other pyridines) can quench signals or cause non-specific binding in enzymatic assays. | 1. Optimize protein precipitation and filtration steps. 2. Use a standard addition method to quantify interference. 3. Switch to an HPLC-based assay for better separation from interferents. | Improved signal-to-noise ratio and specificity for NADH-d1. | | Suboptimal Assay Conditions | The kinetics of the enzymatic reaction used in many assays can be suboptimal for your specific sample matrix. | 1. Titrate the enzyme concentration to ensure excess. 2. Check the linear range of the assay with a standard curve using your sample buffer. 3. Confirm pH and co-factor requirements are met. | Increased linear dynamic range and more reliable quantification. |

Frequently Asked Questions (FAQs)

Q1: Why is measuring NADH specifically in complex matrices like tissue homogenates so challenging? The primary challenge is specificity. Tissue homogenates contain a multitude of enzymes, other molecules that fluoresce at similar wavelengths, and substances that can quench the desired signal. Furthermore, the NAD+/NADH ratio is highly dynamic and can shift rapidly if samples are not processed correctly, as NADH is more unstable than NAD+ [1] [2].

Q2: My research involves diabetic models. Are there special considerations for NADH measurement? Yes, this is a critical point. Research shows that diabetic tissues often exhibit impaired NAD+ metabolism and a state of pseudohypoxia (a decreased cytosolic NAD+/NADH ratio) [1]. This means the total available pool of NAD+ may be lower, and levels of interfering nicotinamide catabolites may be higher. Pre-treatment strategies aimed at correcting these metabolic abnormalities, as mentioned in the troubleshooting table, may be necessary for accurate measurement.

Q3: How does mitochondrial dysfunction, often seen in metabolic diseases, impact my results? Mitochondrial dysfunction is frequently characterized by defects in the oxidative phosphorylation (OXPHOS) system, particularly Complex I, which uses NADH as a primary substrate [3] [4]. In such cases, you may detect an accumulation of NADH not because the total pool is larger, but because its consumption by the electron transport chain is impaired. Your measurement of NADH, therefore, reflects a complex interplay between synthesis, consumption, and the overall metabolic health of the tissue.

Experimental Workflow for Reliable NADH Quantification

The following diagram outlines a robust workflow for sample handling and analysis, designed to minimize pre-analytical errors, which are the most common source of issues.

G cluster_0 Critical Steps Start Start: Tissue Harvesting FP Flash Freeze in Liquid N₂ Start->FP Storage Storage at -80°C FP->Storage Note1 Speed is critical to prevent metabolite shifts AcidExt Homogenization in Cold Acidic Buffer Storage->AcidExt Centrifuge Centrifuge to clarify lysate AcidExt->Centrifuge Note2 Acidic conditions stabilize NADH AssayChoice Assay Method Selection Centrifuge->AssayChoice Enzymatic Enzymatic/Cycling Assay AssayChoice->Enzymatic  Higher throughput HPLC HPLC Separation AssayChoice->HPLC  Higher specificity Note3 Choose method based on required specificity vs. speed Result Result: NADH Concentration Enzymatic->Result HPLC->Result

Key Considerations for Experimental Design

When interpreting your results, it's crucial to consider the broader metabolic context:

  • Monitor the NAD+/NADH Ratio: The ratio is often more informative than the absolute level of NADH alone, as it reflects the cellular redox state [1] [2]. Consider measuring both.
  • Validate with Alternative Methods: If possible, confirm your findings with a different methodological approach (e.g., comparing an enzymatic cycling assay with LC-MS). This helps rule out method-specific artifacts [2].
  • Account for Compartmentalization: Remember that NADH levels and the NAD+/NADH ratio can differ significantly between the cytoplasm and mitochondria [2]. Your measurement is an average of these pools, which can mask important compartment-specific changes.

References

troubleshooting poor peak shape for deuterated NADH in HILIC

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Peak Shape in HILIC

You can use the following flowchart to systematically diagnose and resolve peak shape issues.

G Start Poor Peak Shape for Deuterated NADH in HILIC A Check Sample & Solvent Compatibility Start->A B Inspect Column & System A->B A1 Sample solvent has higher eluting strength than MP? A->A1 C Evaluate Mobile Phase & Buffer Conditions B->C B1 Guard column installed? B->B1 D Verify Mass Spectrometer Settings C->D C1 Buffer concentration sufficient for retention? C->C1 D1 Source clean and calibrated? D->D1 A2 Correct solvent mismatch: Reconstitute in MP or MP with higher water % A1->A2 Yes A3 Sample degraded or metabolically unstable? A1->A3 No A4 Use quenching & cold organic extraction; add internal standards [1] [2] [3] A3->A4 Yes B2 Remove/replace guard column; if fixed, it has failed [4] B1->B2 Yes B3 Column compromised or contaminated? B1->B3 No B4 Substitute with new column; improve sample cleanup [4] B3->B4 Yes C2 Double buffer concentration (5-10 mM typical for RP; HILIC may need more) [4] C1->C2 No C3 Using borosilicate glass solvent bottles? C1->C3 Yes C4 Switch to PFA plastic solvent reservoirs [5] C3->C4 Yes D2 Clean ion source; recalibrate instrument D1->D2 No D3 MRM transitions & CE optimized for deuterated form? D1->D3 Yes D4 Re-optimize MS parameters for labeled analyte [1] D3->D4 No

Detailed Troubleshooting Guide and FAQs

This section expands on the diagnostic flowchart with specific questions and solutions.

Troubleshooting Area Common Causes & Solutions

| Sample & Solvent | Cause 1: Sample solvent strength mismatch. Reconstitute sample in mobile phase or a solvent with lower eluting strength than the starting MP [4]. Cause 2: Pre-analytical degradation. NAD(H) is labile [1] [3]. Use quenching protocols, cold organic extraction, and isotope-labeled internal standards for compensation [1] [2]. | | Column & System | Cause 1: Failed guard column. Remove the guard column and inject; if peak shape improves, replace the guard cartridge [4]. Cause 2: Column deterioration or blockage. Replace with a new column. Over ~500 injections, dirty samples can cause column failure [4]. | | Mobile Phase | Cause 1: Insufficient buffer concentration. This can cause peak tailing, especially in HILIC. Try doubling the buffer concentration [4]. Cause 2: Ion leaching from glass bottles. Borosilicate glass bottles can release ions, altering the water layer on the HILIC stationary phase and causing retention time drift and peak shape issues. Use PFA plastic bottles instead [5]. | | Mass Spectrometry | Cause 1: Suboptimal MS settings. While deuterated and non-deuterated forms often have similar fragmentation, verify that MRM transitions and collision energy (CE) are optimal for your specific deuterated NADH [1]. |

Detailed HILIC-MS/MS Protocol for NAD Metabolome

The method below, adapted from a published study, is a robust starting point for analyzing NAD metabolites, including NADH, using HILIC-MS/MS [1] [6].

  • Chromatography:
    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)
    • Rationale: Effectively separates very polar metabolites like pyridine nucleotides without ion-pair reagents [1] [2].
  • Sample Preparation:
    • Quenching & Extraction: Rapidly quench metabolism (e.g., in cold methanol) and extract with organic solvents to ensure accurate measurement of unstable redox cofactors [1] [6].
    • Internal Standards: Use isotopically labeled internal standards (e.g., Nam-d4, Trig-d3) to account for potential losses during preparation and matrix effects [1] [2].
  • Mass Spectrometry:
    • Detection: Tandem Mass Spectrometry (MS/MS)
    • Ion Mode: Positive Ion Mode
    • Acquisition: Multiple Reaction Monitoring (MRM)

The table below lists the specific MS parameters for key metabolites from the protocol. For deuterated NADH, you should use the same transitions as NADH but adjust for the mass shift of the deuterium atoms [1].

Metabolite Abbreviation Precursor Ion (m/z) Product Ion (m/z) Collision Energy (CE)
Nicotinamide Nam 123 80 26 [1]
Nicotinic Acid NA 124 78 22 [1]
Oxidized Nicotinamide Adenine Dinucleotide NAD+ Not specified in excerpts - -
Reduced Nicotinamide Adenine Dinucleotide NADH Not specified in excerpts - -
Oxidized Nicotinamide Adenine Dinucleotide Phosphate NADP+ 744 604 Not specified [1]

Note: The exact MRM transitions for NADH were not fully detailed in the searched articles. The published method detects a total of 18 metabolites within a run time of <20 minutes [1]. You will need to establish the optimal transitions for your deuterated NADH standard.

Key Considerations for Deuterated Analytes

  • Retention Time Shift: Deuterated compounds (like your NADH standard) often elute slightly earlier than their non-deuterated counterparts in HILIC due to the isotope effect on the compound's interaction with the aqueous layer on the stationary phase.
  • MS Parameter Adjustment: While the core fragmentation pattern may be similar, the precursor and product ions will have different m/z values. You must establish new MRM transitions for the deuterated form and potentially re-optimize the collision energy [1].

References

Understanding and Minimizing Matrix Effects in NAD(H) Quantification

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What are the major sources of matrix effects in NAD(H) quantification, and how can I mitigate them?

Matrix effects can arise from various sources, including the sample matrix itself, pre-analytical processing, and interference from related metabolites. The table below summarizes common issues and their solutions.

Source of Matrix Effect Impact on Quantification Recommended Mitigation Strategy Key References
Pre-analytical: Centrifugation Prolonged centrifugation (>5 min) and fast braking significantly decrease measured eNAD+ levels. Standardize centrifugation: Use fixed time (e.g., 15 min at 2500 g) and avoid fast braking modes. [1] [1]
Interference from NADPH NADPH autofluorescence is spectrally indistinguishable from NADH, skewing intensity and FLIM readings. Use FLIM or Genetically Encoded Sensors: FLIM can differentiate bound NADH vs. NADPH lifetimes. Sensors like Frex (NADH) and iNap (NAPH) offer specificity. [2] [3] [2] [3]
Sample Lysis & Cellular Contamination eNAD+ concentration is ~500x lower than iNAD+. Minimal cell lysis can severely contaminate the eNAD+ pool. Validate with LDH Marker: Monitor lactate dehydrogenase (LDH) as a cell damage marker. Gentle, standardized PBMC isolation. [1] [1]
Altered NAD(H) Pool Size Independent changes in total NAD(H) pool size can be mistaken for a change in the NAD+/NADH redox state. Combine FLIM with Intensity Data: Use NADH Fluorescence Lifetime Imaging Microscopy (FLIM) to differentiate pool size effects (inverse correlation with τmean) from redox state changes. [2] [2]
Inflammatory State eNAD+ levels show a significant negative correlation with C-reactive protein (CRP). Document Clinical Parameters: Record patient inflammatory markers like CRP as potential covariates in data analysis. [1] [1]

FAQ: What is a robust protocol for quantifying extracellular NAD+ (eNAD+) while minimizing matrix effects?

The following optimized protocol for quantifying eNAD+ in plasma highlights critical steps to avoid matrix interference from pre-analytical variables [1].

  • Blood Collection: Collect blood using a 21-gauge cannula. Tourniquet time (up to 120 seconds tested) and short-term sample storage temperature (0-25°C) do not significantly affect eNAD+ levels.
  • Critical Centrifugation: Centrifuge samples at 2500 g for 15 minutes at 4°C. Avoid prolonged centrifugation times and fast braking modes of the centrifuge rotor, as these have been shown to significantly decrease eNAD+ concentrations.
  • Plasma Handling: After centrifugation, aliquot the plasma immediately, snap-freeze the aliquots, and store them at -80°C.
  • NAD+ Extraction and Quantification: Use an acid-heat extraction method for heparinized plasma samples. Quantify eNAD+ using a reproducible enzymatic (cycling) assay. [1]

FAQ: How can I distinguish between changes in the NAD(H) pool size and the NAD+/NADH redox state?

This is a common challenge, as both can affect fluorescence readings. The solution is to move beyond simple intensity measurements.

  • Use Fluorescence Lifetime Imaging Microscopy (FLIM): The mean NADH fluorescence lifetime (τmean) is inversely correlated with the NAD(H) pool size. An increase in pool size (e.g., via Nicotinamide Riboside treatment) shortens τmean, while a decrease in pool size (e.g., via FK866 treatment) lengthens τmean. Importantly, individual components of the fluorescence lifetime are differently impacted by redox versus pool size changes, allowing you to distinguish both modalities using only FLIM. [2]
  • Employ Genetically Encoded Biosensors: These sensors provide high specificity and spatiotemporal resolution in live cells. For example:
    • SoNar: Reports the NAD+/NADH ratio. [3]
    • Frex: Reports NADH levels. [3]
    • iNap: Reports NADPH levels. [3] Using a combination of these sensors can help deconvolute the contributions of different pyridine dinucleotide pools.

Experimental Workflow for Optimizing NAD(H) Quantification

The following diagram maps the logical process for troubleshooting and validating your NAD(H) quantification assay, integrating the strategies discussed above.

G Start Start: Suspected Matrix Effects Step1 Review Pre-analytical Steps Start->Step1 Step2 Assess Specificity (NADH vs NADPH) Start->Step2 Step3 Determine Core Issue Step1->Step3 Step2->Step3 Step4A Pool Size vs Redox State? Step3->Step4A Step4B Cellular Contamination? Step3->Step4B Step5A Implement FLIM or SoNar/Frex Biosensors Step4A->Step5A Step5B Check LDH Level & Optimize Centrifugation Step4B->Step5B Resolve Issue Resolved Step5A->Resolve Step5B->Resolve

References

handling and storage best practices for deuterated NADH

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated NADH: Stability & Handling FAQ

Q1: What are the key stability concerns for Deuterated NADH? Deuterated NADH shares the core instability of regular NADH, which is prone to degradation via oxidation and adduct formation [1]. The primary stability concern specific to the deuterated form is isotopic exchange, where the deuterium atoms (²H) can be replaced by regular hydrogen (¹H) from the solvent (e.g., water) or the environment, compromising the compound's isotopic purity and intended function [2]. Maintaining isotopic integrity is as crucial as maintaining chemical purity.

Q2: What are the best conditions for storing Deuterated NADH? For long-term storage, the goal is to minimize both chemical degradation and isotopic exchange. The following table summarizes the recommended conditions based on the available research.

Storage Factor Recommended Condition Rationale & Evidence
Physical Form Dry, solid powder [3] Prevents hydrolysis and isotopic exchange in solution.
Temperature -20°C or lower [3] [4] Slows down all degradation pathways.
Atmosphere Under an inert gas (e.g., Nitrogen, N₂) [3] Prevents oxidation by limiting exposure to oxygen.
Solution pH Alkaline conditions (e.g., pH 7.8) [1] A study on NADH stability found slower degradation in alkaline vs. acidic media.
Solution Buffer Avoid phosphate buffers; use Pipes or derivatives [1] Phosphate ions form adducts with the NADH pyridine ring, accelerating degradation.
Solvent for Dissolution Use aprotic solvents where possible; in water, use ²H₂O Using deuterated solvent (²H₂O) helps retard the loss of deuterium from the molecule through exchange [5].

Q3: What is a proven protocol for preparing a stable, standardized NADH solution? A method for preparing highly purified, stable NADH involves drying the nucleotide from absolute ethanol to obtain a stable, dry solid [3]. You can adapt this for deuterated NADH using deuterated ethanol (EtOD) to maintain isotopic purity.

  • Preparation: Obtain the deuterated NADH as a dry solid. If necessary, further purify it using ion-exchange or reversed-phase chromatography [3].
  • Drying: Dry the purified NADH from absolute deuterated ethanol (EtOD). This results in a stable, dry powder.
  • Storage: Store this dry product under a nitrogen atmosphere at -20°C [3].
  • Standardization: When a standardized solution is needed, dissolve a known mass of this dry powder directly into an appropriate cold deuterated buffer (e.g., in ²H₂O with Pipes buffer, p²H 7.8) [3] [1]. This ensures a solution of known concentration and isotopic purity.

Q4: Which analytical techniques are used to monitor Deuterated NADH stability and purity? Stability testing for deuterated APIs must evaluate the influence of deuterium substitution. The following techniques are critical for impurity profiling and verifying isotopic purity [2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for quantifying chemical impurities and confirming deuterium incorporation by detecting mass shifts [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for determining the position of deuterium atoms within the molecule and assessing isotopic purity [2] [6].
  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: Used to track the chemical stability of NADH, which has a characteristic absorption peak at 340 nm [1] [7].

Q5: What is a general workflow for handling Deuterated NADH in experiments? The following diagram outlines a workflow to minimize degradation and isotopic loss during experiments.

G Start Start Experiment Storage Retrieve from -20°C Under Inert Gas Start->Storage Preparation Prepare Working Solution Storage->Preparation Use Use Immediately in Reaction Preparation->Use Discard Discard Solution Do Not Re-freeze Use->Discard Note1 Use pre-chilled deuterated buffers Note1->Preparation Note2 Keep on ice and use swiftly Note2->Use

Key Experimental Protocols from Literature

Protocol 1: Generating [4-²H]-NADH In Situ for Biocatalysis This protocol from a 2020 Nature Communications paper avoids handling the isolated, unstable deuterated cofactor by generating and recycling it directly in the reaction mixture [5].

  • Principle: A heterogeneous biocatalyst system (hydrogenase and NAD+ reductase co-immobilized on carbon) uses H₂ gas as a clean reductant and ²H₂O as the deuterium source to reduce NAD+ to [4-²H]-NADH.
  • Method:
    • Reaction Setup: Combine NAD+, the heterogeneous biocatalyst system, your substrate, and the desired reductase enzyme (e.g., a ketoreductase) in a ²H₂O-based buffer (p²H 8.0).
    • Atmosphere: Maintain the reaction under a H₂ atmosphere (1 bar) at 20°C.
    • Recycling: The system continuously regenerates [4-²H]-NADH, driving the enzymatic reduction of your substrate with high isotopic and stereoselective purity [5].

Protocol 2: Monitoring NADH Degradation by UV-Vis Spectrophotometry This method, adapted from a 1998 stability study, is ideal for tracking the chemical stability of NADH in different buffers [1].

  • Principle: NADH has a strong absorption maximum at 340 nm. A decrease in absorbance at this wavelength indicates degradation.
  • Method:
    • Solution Preparation: Prepare fresh NADH solutions (e.g., 4 × 10⁻⁵ M) in the buffers under investigation (e.g., phosphate vs. Pipes buffer).
    • Measurement: Monitor the absorbance at 340 nm over time under different conditions of temperature and pH.
    • Factorial Design: The original study used a factorial design to systematically evaluate the effects of buffer, pH, and temperature, finding phosphate buffer to be the most significant factor causing degradation [1].

References

additives to stabilize (S)-NADH-d1 in solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is the most critical factor in choosing a buffer for NADH? The chemical composition of the buffer is paramount. Avoid phosphate buffers as they catalyze the degradation of the nicotinamide ring in NADH. Instead, use organic buffers like PIPES [1].

  • FAQ 2: What are the optimal pH and temperature conditions for storing NADH solutions? Prepare and store NADH solutions in alkaline conditions (e.g., pH 7.8) and at low temperatures (e.g., 25°C or lower) to maximize stability. A factorial design study confirmed that these conditions, combined with a non-phosphate buffer, significantly reduce oxidation [1].

  • FAQ 3: My NADH solution has degraded. How can I confirm this? Degradation can be monitored using UV-Vis spectrophotometry. A fresh NADH solution has a characteristic absorption peak at 340 nm. A decrease in this absorbance over time indicates degradation of NADH to NAD+ [1].

  • FAQ 4: Why is comprehensive reporting of my experimental conditions important? Accurate reporting of buffer details (including counter-ions), pH, temperature, and NADH concentration is critical for reproducibility and for other scientists to compare or use your results in meta-analyses or modeling [2].

Troubleshooting Guide

Problem Possible Cause Solution
Rapid degradation of NADH in solution Use of phosphate buffer [1] Switch to a more stable buffer like PIPES [1].
Low experimental reproducibility Unidentified cations in buffer affecting enzyme activity [2] Always specify the full salt composition of buffers (e.g., "KCl" instead of just "chloride salt") [2].
Unexpectedly low enzyme activity NADH solution has degraded and lost potency Check NADH concentration spectrophotometrically before use by measuring absorbance at 340 nm [1].
Poor stability despite optimal buffer Solution pH or temperature is suboptimal Re-prepare solution, ensuring pH is alkaline (~7.8) and storing at or below 25°C [1].

Experimental Protocol: Assessing NADH Stability by UV-Vis Spectrophotometry

This protocol provides a methodology to empirically test the stability of your (S)-NADH-d1 under various conditions, based on established practices for NADH [1].

Workflow Diagram

NADH_stability_workflow Start Start Experiment Prep Prepare NADH solutions in different buffers Start->Prep Measure Measure initial Absorbance at 340 nm Prep->Measure Incubate Incubate solutions under test conditions Measure->Incubate Remeasure Measure final Absorbance at 340 nm Incubate->Remeasure Analyze Calculate % NADH remaining Remeasure->Analyze End Conclude optimal conditions Analyze->End

Step-by-Step Guide

  • Solution Preparation: Prepare this compound solutions in the buffers you wish to test (e.g., PIPES vs. Phosphate buffer). Ensure the pH is accurately adjusted to the same value (e.g., 7.8) for all.

  • Initial Measurement: Immediately after preparation, measure the absorbance of each solution at 340 nm using a UV-Vis spectrophotometer. Record this as the initial absorbance (A_initial).

  • Incubation: Aliquot the solutions and incubate them under the conditions you want to test (e.g., room temperature vs. 4°C, over a specific time period like 1-2 hours).

  • Final Measurement: After incubation, measure the absorbance of each solution again at 340 nm. Record this as the final absorbance (A_final).

  • Data Analysis: Calculate the percentage of NADH remaining for each condition using the formula: > % NADH Remaining = (A_final / A_initial) × 100

    Compare the results across different buffers and conditions to determine the most stable formulation for your specific needs.

References

validating NADH assay with deuterated internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Internal Standard Performance Comparison

Internal Standard Type Description Typical Between-Run Precision (CV%) Key Consideration
Matching SIL-IS (e.g., deuterated NADH) Structurally identical, stable isotope-labeled version of the analyte [1]. 2.7 - 5.9% [1] Gold standard for precision; corrects for ion suppression and sample loss [1].
Non-Matching IS A different, but structurally similar, compound used for quantification [1]. 5.6 - 16.6% (2.9 - 10.7 percentage points higher) [1] Increased imprecision, especially if retention time differs [1].

Detailed Experimental Protocol for NADH Assay Validation

The validation of a robust NADH assay involves several critical steps, from sample preparation to data analysis. The following workflow outlines the core stages, with methodologies supported by recent studies.

cluster_0 Key Sample Prep Steps Start Start: Assay Validation SamplePrep Sample Preparation & Internal Standard Addition Start->SamplePrep LCMS LC-MS/MS Analysis (HILIC Separation) SamplePrep->LCMS Quench Rapid Metabolite Quenching (e.g., cold organic solvent) SamplePrep->Quench DataProc Data Processing & Quantification LCMS->DataProc Validation Assay Validation (Precision, Accuracy) DataProc->Validation AddIS Add Deuterated Internal Standard Quench->AddIS Extract Metabolite Extraction (e.g., protein precipitation) AddIS->Extract

Sample Preparation and Internal Standards
  • Crucial Pre-analytical Steps: Due to the instability of redox cofactors like NADH, sample harvest and preparation are paramount. This includes using rapid quenching protocols (e.g., with cold organic solvents) and minimizing freeze-thaw cycles to preserve the integrity of the NAD+ metabolome [2].
  • Internal Standard Addition: A stable isotope-labeled internal standard (SIL-IS), such as NADH-d4, should be added to the sample as early as possible in the process. This corrects for variations in ionization efficiency and sample loss during preparation [1] [3].
LC-MS/MS Analysis
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation method for the highly polar NAD+ metabolome, as it effectively retains and separates these compounds without the need for ion-pairing reagents [2]. Mobile phase additives like methylene phosphonic acid can be used to significantly improve peak shape and signal intensity for phosphate-containing analytes like NAD+ [3].
  • Mass Spectrometry: Detection is performed using tandem mass spectrometry (MS/MS) in positive ion mode. The method relies on Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity [2] [3].
Data Processing and Validation
  • Quantification: Analyze the peak area ratio of the analyte (NADH) to its deuterated internal standard. This ratio is used to calculate the concentration from a calibration curve [1].
  • Validation Parameters: The assay must be validated for key parameters including precision (as shown in the table above), accuracy, sensitivity, and linearity to ensure reliable results [3].

Key Technical Considerations for a Reliable Assay

  • Addressing Analytical Challenges: A major challenge in quantifying NAD+ and related metabolites is their high polarity, which leads to poor retention on traditional columns, and in-source fragmentation that can cause interference from isobaric species [3]. The use of HILIC and optimized mobile phases, as previously discussed, directly addresses these issues.
  • Context of NADH Measurement: NADH is part of a larger metabolic network. The following diagram illustrates the core pathway it belongs to, which is often targeted in metabolic studies [2] [3].

Pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Monomucleotide (NMN) Nicotinamide->NMN NRK/PARP Enzymes NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT Enzymes NADH Reduced NAD+ (NADH) NAD->NADH Reduction (e.g., Glycolysis) NADH->NAD Oxidation (e.g., Respiration) Enzymes Sirtuins, PARPs, CD38 Enzymes->Nicotinamide Consumption

  • Alternative Measurement Strategies: Beyond direct LC-MS/MS quantification, researchers also estimate the free cytosolic [NAD+]/[NADH] ratio indirectly. This is done by measuring the ratio of other metabolites in a coupled near-equilibrium reaction, such as [lactate]/[pyruvate], which reflects the underlying NAD+/NADH redox state [4].

References

accuracy assessment of NADH quantification using deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Overview and Applications

The search results confirm that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a core technique for quantifying NAD(H) and related metabolites. Deuterated internal standards are crucial for achieving precise measurements. The table below summarizes key methodologies and their contexts as described in the scientific literature.

Context / Study Quantification Method Key Deuterated Standard(s) Reported Purpose/Application
Comprehensive NAD+ Metabolome Analysis [1] HILIC-LC-MS/MS Nam-d4 (Nicotinamide-d4) To develop a robust method for analyzing 18 metabolites in the NAD+ biosynthesis pathway in various biological samples (cells, tissues, biofluids) [1].
Analysis of Metabolic Derangements [2] LC-MS Deuterated glucose ([4-2H]-glucose, [3-2H]-glucose) To trace glucose metabolism and analyze rewiring in cells with a dysfunctional electron transport chain and altered NADH/NAD+ ratio [2].
Studying NADPH Metabolism in Plants [3] LC-MS Deuterated glucose ([1-2H]glucose) & D₂O (Deuterated water) To evaluate the use of deuterated substrates for quantifying NADPH production from specific pathways, noting significant limitations due to label exchange [3].

A central challenge identified in the research is that the deuterium label from certain substrates can be lost before it is incorporated into NADPH. This loss occurs due to exchanges catalyzed by flavin enzymes and rapid equilibration between metabolic intermediates, which can lead to an underestimation of the pathway's contribution [3]. Therefore, any accuracy assessment must account for these inherent biochemical limitations.

Detailed Experimental Protocol

For researchers aiming to implement these methods, the following workflow details a general protocol for NAD(H) quantification and flux analysis, synthesized from the provided studies.

G Sample_Preparation Sample Preparation Quenching_Extraction Rapid Quenching & Metabolite Extraction Sample_Preparation->Quenching_Extraction Cell_Culture Cell Culture/Tissue Handling Sample_Preparation->Cell_Culture Labeling Incubation with Deuterated Standard Sample_Preparation->Labeling Harvest Rapid Harvest Sample_Preparation->Harvest LC_MS_Analysis LC-MS/MS Analysis Quenching_Extraction->LC_MS_Analysis Quench Cold Methanol-based Quenching Quenching_Extraction->Quench Extract Solvent Extraction (e.g., ACN/MeOH/H₂O) Quenching_Extraction->Extract Centrifuge Centrifugation Quenching_Extraction->Centrifuge Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Chrom Chromatography (typically HILIC) LC_MS_Analysis->Chrom MS MS Detection (MRM Mode) LC_MS_Analysis->MS Integrate Peak Integration Data_Processing->Integrate Correct Isotope Correction Data_Processing->Correct Calculate Calculate Concentrations & Isotope Enrichment Data_Processing->Calculate

Key Technical Considerations:

  • Sample Preparation: The instability of NAD(H) requires rapid quenching of metabolism using cold methanol and careful extraction to preserve the native state of metabolites. The use of internal standards like Nam-d4 is added at this initial stage to correct for losses during processing [1] [2].
  • LC-MS/MS Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation method for these highly polar metabolites. Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity [1].
  • Data Interpretation: For flux studies (e.g., using deuterated glucose), the data must be interpreted with caution. The measured deuterium incorporation into NADPH must be corrected for the exchange rate with water, which is determined in parallel control experiments [3].

A Realistic Path for Your Accuracy Assessment

Since a direct comparison guide does not appear to be available in the public literature, you may need to construct one based on foundational principles and methodological reports. Here is a suggested path forward:

  • Define the Scope: Clearly state whether you are assessing the accuracy of quantifying the pool size of NADH (for which stable isotope-labeled versions of NADH itself or very close precursors like Nam-d4 are most relevant) or tracing the flux through specific metabolic pathways that generate NADH (for which deuterated fuels like glucose are used). These are distinct applications with different standards.
  • Establish Validation Criteria: Base your assessment on standard analytical validation metrics. Consult authoritative pharmacological or bioanalytical method validation guidelines (like those from the FDA or ICH) for definitive criteria. Key parameters include:
    • Accuracy and Precision: Measured using quality control samples at low, medium, and high concentrations.
    • Recovery: The efficiency of extracting the analyte from the biological matrix.
    • Matrix Effects: How much the sample background suppresses or enhances the signal.
  • Consult Foundational Papers: Deeply examine the "Methods" sections of papers like the one by [1], which rigorously developed an NAD+ metabolome method. These sections often contain validation data that can serve as a benchmark.

References

comparing (S)-NADH-d1 with other NADH isotope labels

Author: Smolecule Technical Support Team. Date: February 2026

The SILEC Method for NAD(H) Labeling

The Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) method is a prominent technique for generating labeled NAD(H) and NADP(H) [1].

This approach uses cells in culture to efficiently incorporate stable isotopes into the entire NAD(H) pool. The workflow involves culturing cells in a medium where a key NAD+ precursor, such as nicotinamide, has been replaced with a labeled version (e.g., [13C315N1]-nicotinamide). As the cells grow, they use this labeled precursor to biosynthesize a fully labeled NAD(H) library, which can then be extracted and used as internal standards for mass spectrometry [1].

The diagram below illustrates the experimental workflow of the SILEC method for generating these labeled internal standards.

silec_workflow Start Start: Prepare SILEC Media A Culture Cells in [13C315N1]-Nicotinamide Media Start->A B Harvest Cells and Extract Metabolites A->B C Obtain Labeled NAD(H) Library (Internal Standards) B->C D Spike into Experimental Biological Samples C->D E LC-HRMS Analysis D->E End Precise Quantification E->End

Key Features of the SILEC-Generated Labeled NAD(H)

The table below summarizes the primary characteristics of the labeled NAD(H) produced via the SILEC method, based on the research article [1].

Feature Description
Labeling Method Metabolic labeling in live mammalian cells (e.g., HepG2) or yeast.
Isotope Incorporated [13C315N1] from [13C315N1]-nicotinamide.
Primary Application Internal standard for LC-HRMS quantification of NAD(H) and NADP(H).
Key Advantage Accounts for matrix effects, metabolite instability, and protein binding during extraction and analysis.
Experimental Utility Enables precise tracing of NAD metabolism and quantification of NAD+/NADH ratios.

References

inter-laboratory reproducibility of NADH-d1 based assays

Author: Smolecule Technical Support Team. Date: February 2026

Overview of NAD(H) Quantification Methods

Method Category Specific Method Key Principle Key Advantages Limitations / Factors Affecting Reproducibility
Enzymatic Cycling Assays [1] [2] Coupled enzyme reaction (e.g., ADH/Diaphorase) NAD+ cyclically reduced/oxidized, generating a fluorescent resorufin product [1]. High sensitivity; cost-effective; does not detect other nucleotides (specific) [1]. Susceptible to pre-analytical factors (centrifugation time/braking) [2].
Genetically Encoded Sensors [3] [4] Frex, Peredox, SoNar Bacterial Rex protein fused to fluorescent protein; conformation changes with NADH binding alter fluorescence [3] [4]. Real-time, live-cell monitoring; subcellular compartment targeting [3] [4]. pH sensitivity (Frex); small dynamic range (Peredox); requires genetic manipulation [3] [4].
Liquid Chromatography-Mass Spectrometry (LC-MS) [5] HILIC-LC-MS/MS Physical separation of metabolites with highly specific mass detection [5]. Can measure 18+ metabolites in the NAD+ metabolome simultaneously; high specificity [5]. High complexity; requires specialized, expensive equipment; sensitive to pre-analytical metabolite degradation [5] [2].

Detailed Experimental Protocols

Here are the core workflows for two key methods, which highlight the technical steps that can influence reproducibility.

Protocol 1: Enzymatic Cycling Assay for NAD+

This protocol is based on a method optimized for reproducibility and widely used in the field [1].

  • Sample Preparation: Tissues (~20 mg) or cell pellets (~3x10⁶ cells) are homogenized in extraction buffer. Metabolites are extracted using acid (for NAD+) or base (for NADH) conditions, followed by neutralization. A trioctylamine/1,2,2-trichlorotrifluoroethane solvent mix is used to remove organic contaminants from acid-extracted samples [1].
  • Reaction Setup: The assay couples two enzymes in a cycling reaction. Alcohol dehydrogenase (ADH) reduces NAD+ to NADH using ethanol. Diaphorase then oxidizes the NADH back to NAD+, using the electron to reduce resazurin into highly fluorescent resorufin [1].
  • Measurement & Quantification: Fluorescence (Ex: 544 nm / Em: 590 nm) is measured over time (e.g., 90 seconds) in a microplate reader. The rate of fluorescence increase is directly proportional to the NAD+ concentration in the sample, which is calculated by comparison to a standard curve [1].

The diagram below illustrates the core cycling reaction:

G Resazurin Resazurin Resorufin Resorufin Resazurin->Resorufin Diaphorase NADplus NADplus NADH NADH NADplus->NADH ADH NADH->NADplus Diaphorase Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH

Figure: Enzymatic Cycling Reaction. The cyclic reaction between NAD+ and NADH, catalyzed by ADH and diaphorase, amplifies the signal, allowing detection of low metabolite concentrations.

Protocol 2: Using Genetically Encoded NADH Sensors

This protocol outlines the use of Frex sensors for live-cell imaging of NADH [3].

  • Sensor Expression: The gene for the Frex sensor is cloned into a mammalian expression vector. For compartment-specific measurement, targeting sequences (e.g., a mitochondrial localization signal) are added. Cells (e.g., 293FT) are then transfected with the plasmid [3].
  • Live-Cell Imaging: Cells are imaged 24-48 hours post-transfection using a laser scanning confocal microscope. The sensor is excited at two wavelengths (405 nm and 488 nm), and emission is captured at 500-550 nm. The ratio of the two emission intensities reflects NADH concentration [3].
  • Data Acquisition: Using "line mode" scanning is recommended to minimize artifacts from movement. The NAD+/NADH ratio can be manipulated and calibrated in live cells by applying media with different lactate/pyruvate ratios [3] [4].

The working principle of these sensors is shown below:

G Rex Rex cpFP cpFP Rex->cpFP Fused to NADH NADH NADH->Rex Binds to Low_Fl Low Fluorescence High_Fl High Fluorescence Low_Fl->High_Fl Conformational Change

Figure: Genetically Encoded Sensor Principle. NADH binding induces a conformational change in the Rex protein domain, altering the fluorescence of the attached circularly permuted fluorescent protein (cpFP).

Key Reproducibility Considerations

Based on the general methodologies, here are critical factors that can impact the reproducibility of NAD(H) measurements, which are highly relevant for evaluating any assay, including NADH-d1:

  • Pre-analytical Sample Handling: For extracellular NAD+ (eNAD+) measurement in plasma, centrifugation parameters are critical. Prolonged centrifugation or a fast braking mode of the centrifuge can significantly decrease measured eNAD+ levels [2].
  • Sample Extraction Specificity: For LC-MS and cycling assays, separate extraction conditions are required for the oxidized (NAD+, acid-stable) and reduced (NADH, base-stable) forms. Inaccurate separation leads to cross-contamination and erroneous results [1] [5].
  • Sensor Properties: When using probes, their affinity for NADH, dynamic range, and pH sensitivity must be characterized. For instance, some sensors may be saturated under physiological conditions, making them poor reporters of subtle redox fluctuations [3] [4].
  • Search scientific literature databases like PubMed or Google Scholar directly using the query "NADH-d1 characterization" or "NADH-d1 reproducibility".
  • Consult manufacturer documentation for the NADH-d1 assay, as technical data sheets often contain reproducibility data (e.g., intra- and inter-assay precision values).
  • Review papers that compare performance of various NAD(H) detection methods, which might include NADH-d1.

References

cross-validation with enzymatic assays for NADH measurement

Author: Smolecule Technical Support Team. Date: February 2026

Methods for NAD(H) Measurement at a Glance

The table below summarizes the core principles, key performance metrics, and typical applications of the main NAD(H) measurement techniques discussed in recent scientific literature.

Method Core Principle Key Performance Metrics Spatial/Temporal Resolution Primary Application

| Bioluminescent Assays (e.g., NAD/NADH-Glo) [1] [2] | Enzymatic cycling coupled to a luciferase reaction, producing light proportional to total NAD+ and NADH. | LOD: 1 nM for NAD+ [2] Linear Range: 1-500 nM [2] Throughput: High (96- to 1536-well plates) [1] | Endpoint measurement (bulk cell lysates) | High-throughput screening of cellular NAD(H) levels and drug effects [1] [2]. | | Fluorescence Lifetime Imaging (NADH FLIM) [3] | Measures the fluorescence lifetime of NADH (not NAD+), which differs between free (~400 ps) and protein-bound (~2500 ps) states. | Sensitive to changes in both NAD(H) redox state and total pool size; can distinguish them via lifetime components [3]. | High (subcellular, live-cell) | Investigating compartmentalized energy metabolism and redox state in live cells and tissues [3]. | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [4] | Physically separates and quantifies NAD+ and its metabolites based on mass and charge. | LOD: Varies by metabolite Linear Range: Broad dynamic range Multiplexing: Can measure >10 metabolites simultaneously [4] | Endpoint measurement (bulk cell or tissue lysates) | Comprehensive, quantitative profiling of the entire NAD+ metabolome [4]. | | Genetically Encoded Biosensors (e.g., SoNar) [5] | A protein sensor that changes fluorescence upon binding NAD+ vs. NADH, targeted to specific subcellular compartments. | Responds linearly to physiological NAD+/NADH ratios in live cells [5]. | High (subcellular, real-time in live cells) | Real-time monitoring of compartmentalized NAD+/NADH ratios and dynamic responses to perturbations [5]. |

Experimental Protocols for Cross-Validation

Here are detailed methodologies from key studies that directly compared or validated different NAD(H) measurement approaches.

  • Study: Cross-Validation of LC-MS/MS and NAD-Glo Assay [4]

    • Sample Preparation: Mouse lung and skin tissues were homogenized in a 0.5% DTAB lysis buffer (100mM sodium carbonate, 20mM sodium bicarbonate, 0.05% Triton X-100) to quench endogenous enzyme activity. The lysate was then neutralized with HCl and Tris base.
    • NAD-Glo Protocol: A diluted sample was mixed with an equal volume of the NAD/NADH-Glo Detection Reagent. Luminescence was measured after a stable signal was achieved, and NAD+ concentration was determined using a standard curve [4].
    • LC-MS/MS Protocol: The same tissue extract was diluted 20-fold with water. Analysis was performed using a mixed-mode (reverse-phase/anion-exchange) chromatography column coupled to a tandem mass spectrometer. Metabolites were quantified against external calibration curves [4].
    • Cross-Validation Result: The study demonstrated a strong correlation (R² = 0.94) for NAD+ measurements in mouse tissues between the two methods, establishing the LC-MS/MS assay as an orthogonal platform to confirm NAD-Glo data [4].
  • Study: Integrating NADH FLIM with Biochemical Assays [3]

    • Cell Treatment & FLIM: HEK293 cells were treated with compounds to modulate NAD(H) pool size: Nicotinamide Riboside (NR) to increase it and FK866 to decrease it. NADH fluorescence lifetime images were acquired, and the mean lifetime (τmean) was calculated for mitochondrial, nuclear, and cytoplasmic regions [3].
    • Biochemical Validation: Parallel samples were collected for biochemical analysis. NAD+ and NADH levels were quantified using enzymatic cycling assays to confirm changes in the total NAD(H) pool. The NAD+/NADH ratio was also calculated to rule out significant redox state alterations [3].
    • Respirometry: To confirm that lifetime changes were due to pool size and not metabolic shifts, cellular respiration was measured using Oroboros high-resolution respirometry and Seahorse metabolic flux analysis [3].
    • Key Finding: This multi-faceted approach confirmed that NADH FLIM is sensitive to NAD(H) pool size changes, which can mimic the effects of redox alterations. However, analysis of individual fluorescence lifetime components allows these two modalities to be distinguished [3].

Pathways and Workflows for NAD+ Metabolism and Analysis

To help visualize the biological processes and experimental designs, the following diagrams illustrate the NAD+ salvage pathway and a cross-validation workflow.

NAD_Salvage_Pathway NAD+ Salvage Pathway NAM NAM NMN NMN NAM->NMN NAMPT NAD NAD NMN->NAD NMNAT NAD->NAM PARPs SIRTs CD38

Cross_Validation_Workflow NAD(H) Assay Cross-Validation Workflow Start Biological Sample (Cells or Tissue) Lysis Homogenize in Quenching Lysis Buffer (e.g., DTAB/Bicarbonate) Start->Lysis Split Split Sample Lysis->Split MethodA Bioluminescent Assay (NAD-Glo) Split->MethodA MethodB LC-MS/MS Analysis Split->MethodB Data Quantitative Data (NAD+ Concentration) MethodA->Data MethodB->Data Compare Statistical Correlation (e.g., R² = 0.94) Data->Compare

Key Insights for Method Selection

  • Bioluminescent assays are ideal for high-throughput screens where speed and sensitivity are paramount, and information on the broader metabolome is not immediately required [1] [2].
  • LC-MS/MS is the gold standard for absolute quantification and pathway mapping. It is best used for in-depth investigation of NAD+ metabolism and for orthogonally validating results from other methods [4].
  • Live-cell imaging techniques (FLIM & Biosensors) provide dynamic, compartmentalized data that bulk methods cannot. They are essential for understanding subcellular metabolic heterogeneity and real-time responses [3] [5].
  • Cross-validation strengthens your conclusions. Using a combination of these methods (e.g., using LC-MS/MS to validate hits from a high-throughput bioluminescent screen) provides the most robust and comprehensive data [4].

References

comparing extraction efficiency across different NADH isotopologues

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Extraction Method for NAD(P)H

A comprehensive 2018 study systematically compared seven different extraction solvents for cultured mammalian cells and mouse tissues [1]. The key finding was that interconversion between NADH and NAD+ during extraction is a major barrier to accurate measurement.

The following table summarizes the performance of the most effective solvents identified in the study:

Extraction Solvent Key Characteristics Reported Performance

| Acidified Organic Mix [1] | 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic acid (4°C); samples neutralized immediately after extraction. | Least interconversion Best recovery of NADPH Suitable for LC-MS analysis | | Cold 80% Methanol [1] | 80% Methanol (-70°C) | Showed less interconversion | | Aqueous Buffer with Detergent [1] | Cold enzyme assay buffer with 0.05% Triton X-100 & 1% DTAB | Showed less interconversion; suitable when LC-MS is not available |

The acidified organic mixture with 0.1 M formic acid was identified as the top-performing method, significantly reducing artifactual interconversion and providing the best recoveries, especially for the reduced forms (NADH and NADPH) [1].

Detailed Experimental Protocol

For researchers looking to implement this optimized method, the workflow involves careful sample processing to ensure accuracy. The following diagram outlines the key steps for the acidified organic solvent extraction method:

G Harvest Cells Harvest Cells Rapidly Quench Metabolism Rapidly Quench Metabolism Harvest Cells->Rapidly Quench Metabolism Add Cold Acidified Solvent Add Cold Acidified Solvent Rapidly Quench Metabolism->Add Cold Acidified Solvent Neutralize Extract (NH₄HCO₃) Neutralize Extract (NH₄HCO₃) Add Cold Acidified Solvent->Neutralize Extract (NH₄HCO₃) Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Neutralize Extract (NH₄HCO₃)->Centrifuge & Collect Supernatant Lyophilize or Analyze Lyophilize or Analyze Centrifuge & Collect Supernatant->Lyophilize or Analyze LC-MS Analysis LC-MS Analysis Lyophilize or Analyze->LC-MS Analysis

The critical steps in this protocol are:

  • Rapid Quenching: Cells or tissues must be processed immediately, often by snap-freezing or rapid cooling, to halt all metabolic activity [1] [2].
  • Acidified Solvent Extraction: Use the optimized solvent 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid at 4°C to lyse cells and denature proteins, effectively preventing enzyme-mediated interconversion [1].
  • Immediate Neutralization: After a short extraction period (e.g., 3 minutes), the acidic extract must be neutralized with a buffer like ammonium bicarbonate (NH₄HCO₃) to avoid acid-catalyzed degradation of NADH, which is unstable at low pH [1].

Research Considerations and Best Practices

Based on the broader literature, here are key points to consider for your research:

  • The Isotopologue Challenge is Indirectly Addressed: While no publication directly tests isotopologue extraction bias, the core problem is identical: preventing interconversion. The optimized method that best preserves the chemical identity of NADH will also most accurately preserve the labeling pattern of its isotopologues [1].
  • Stability is Paramount: NADH is inherently less stable than NAD+, especially in acidic conditions and at higher temperatures [1] [2]. All handling post-extraction should be done at low temperatures when possible, and neutralized extracts should be analyzed promptly.
  • Validate Your Measurement: A 2023 meta-analysis highlights that reported NAD(P)H concentrations show "important inter- and intra-method variability" across studies [3]. Using an internal standard, such as an isotopically labeled version of NADH, is considered best practice for accurate quantification in LC-MS assays, as it corrects for losses during preparation [3] [4].

References

evaluating matrix effect compensation using (S)-NADH-d1

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for NAD(H) Quantitation

The search results confirm that accurate measurement of NAD(H) is a active area of research, with LC-MS/MS being a preferred technique. The following table summarizes key methodological considerations from the literature that are directly relevant to evaluating matrix effects [1] [2] [3].

Aspect Key Challenge Recommended Protocols & Techniques
Sample Extraction Metabolite interconversion (e.g., between NAD+ and NADH) during preparation [1]. Use of cold acidic organic solvents (e.g., 40:40:20 ACN:MeOH:Water with 0.1 M formic acid) to quench metabolism and minimize interconversion [1].
Chromatography Separation of polar metabolites and redox pairs (NAD+/NADH) that are only one mass unit apart [2] [3]. Hydrophilic Interaction Liquid Chromatography (HILIC) for polar analytes without ion-pairing agents [2] [3].
Internal Standards Correcting for variability and matrix effects [2]. Use of isotopically labeled internal standards (e.g., deuterated or C13-labeled) to account for variation during analysis [2].

The experimental workflow for analyzing the NAD+ metabolome, incorporating these key steps, can be visualized as follows:

SampleCollection Biological Sample Collection Quenching Metabolic Quenching SampleCollection->Quenching Extraction Liquid Extraction (Acidic Organic Solvent) Quenching->Extraction IS Add Internal Standards (e.g., d-NAD+) Extraction->IS Lysis Cell Lysis & Protein Precipitation IS->Lysis Analysis LC-MS/MS Analysis Lysis->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Designing Your Comparison Guide

Since direct data on (S)-NADH-d1 is not available in the current search, you can structure your own objective comparison by focusing on the following areas:

  • Define Comparison Parameters: Your guide should compare this compound against other available internal standards (e.g., NADH-d2, NAD+-d4) or alternative matrix effect compensation strategies. Key metrics should include extraction efficiency, matrix effect percentage, accuracy, and precision.
  • Establish Experimental Protocol: Design a rigorous experiment based on the methodologies cited. A potential workflow for testing internal standard performance is outlined below.
  • Source Data Directly: For a product-specific guide, you will likely need to conduct laboratory experiments or obtain comprehensive datasets directly from manufacturers, as this detailed comparative data is not typically found in published academic papers.

You can adapt the following conceptual workflow to test the performance of this compound and its alternatives:

Prep Prepare Sample Sets SetA Set A: Blank Matrix + Analyte + this compound Prep->SetA SetB Set B: Blank Matrix + Analyte + Alternative IS Prep->SetB SetC Set C: Authentic Biological Sample + this compound Prep->SetC LCMS LC-MS/MS Analysis SetA->LCMS SetB->LCMS SetC->LCMS Calc Calculate Key Metrics LCMS->Calc ME Matrix Effect (%) Calc->ME EE Extraction Efficiency (%) Calc->EE Acc Accuracy (%) Calc->Acc

A Path Forward for Your Research

To proceed with creating your guide, I suggest the following concrete steps:

  • Consult Manufacturer Datasheets: Proactively reach out to the suppliers of this compound. They often possess extensive validation data that can serve as a primary source of information.
  • Refine Your Literature Search: Use more specific queries on academic databases like PubMed and Scopus. Try searching for "deuterated NADH internal standard" or "matrix effect NADH LC-MS" to find studies that may have used this specific compound.
  • Focus on General Principles: In the absence of direct data, your guide can authoritatively explain the critical role of stable isotope-labeled internal standards in compensating for matrix effects in LC-MS/MS bioanalysis, using the general methodologies outlined here as a foundation.

References

limit of detection and quantification for deuterated NADH methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of LOD/LOQ Calculation Methods

For univariate calibration methods, such as the LC-MS/MS analysis common for NAD(H) metabolites, several approaches are recommended by international standards. The table below summarizes the most frequently used criteria [1] [2].

Method Basis of Calculation Typical LOD Typical LOQ Key Considerations
Standard Deviation of the Blank Mean and standard deviation of blank sample measurements [2]. Mean_blank + 3.3 × SD_blank [1] [2] Mean_blank + 10 × SD_blank [1] [2] Requires a true analyte-free blank matrix, which can be challenging for endogenous compounds [1].
Standard Deviation of the Response & Slope Variability of the response (σ) and sensitivity (slope) of the calibration curve [1] [2]. 3.3 × σ / Slope [1] [2] 10 × σ / Slope [1] [2] Does not require a blank; σ is often the residual standard deviation (Sy/x) from linear regression [1].
Signal-to-Noise (S/N) Ratio Ratio of the analyte signal to the background noise [1] [2]. S/N = 2 or 3 [1] [2] S/N = 10 [1] Best used for an initial, rough estimate; often used in chromatography [1].

Experimental Protocol for NAD+ Metabolome Analysis

The following workflow, adapted from a study on the NAD+ metabolome, outlines the key steps for developing a validated LC-MS/MS method, which is directly applicable to quantifying deuterated NADH [3].

workflow cluster_prep Sample Preparation (Critical for stability) Start Method Development SamplePrep Sample Harvest & Preparation Start->SamplePrep Separation Chromatographic Separation SamplePrep->Separation Prep1 Rapid quenching and extraction in cold organic solvents (e.g., 80% methanol) Detection MS Detection & Quantification Separation->Detection HILIC HILIC Chromatography Separation->HILIC For polar metabolites Validation Method Validation Detection->Validation Prep2 Use of stable isotope-labeled internal standards (e.g., NADH-d4) SRM Tandem MS (MS/MS) in SRM/MRM mode HILIC->SRM SRM->Validation

Key Steps Explained:

  • Sample Preparation: This is a critical step due to the instability of redox cofactors. The protocol involves rapid quenching of biological samples (cells, tissues, or biofluids) using pre-chilled organic solvents like 80% methanol. Adding a known amount of a stable isotope-labeled internal standard (e.g., NADH-d4) at the beginning of extraction is essential to correct for analyte loss and matrix effects during sample work-up [3] [4].
  • Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly suitable for separating very polar metabolites like the NAD+ metabolome, which includes NADH and its precursors. This technique effectively resolves these compounds without needing ion-pairing reagents [3].
  • Detection and Quantification: Tandem mass spectrometry (MS/MS) operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used. This provides the high selectivity and sensitivity required to detect low-abundance metabolites in complex biological matrices. The signal for the analyte is compared to that of the internal standard to generate a response ratio [3] [4].
  • Method Validation: In this phase, you would perform experiments to determine the LOD and LOQ using one of the methods described in the table above. This also involves establishing the calibration curve, accuracy, and precision of your method to ensure it is "fit for purpose" [1] [4].

Key Considerations for Deuterated NADH Analysis

When applying these general principles to your specific case, please keep the following in mind:

  • The "Blank" Challenge for NADH: Since NADH is an endogenous compound, a genuine analyte-free matrix is difficult or impossible to obtain. In such cases, the calibration curve approach (using the standard deviation of the response and the slope) is often the most appropriate and defensible method for determining LOD/LOQ [1].
  • Importance of Internal Standards: The use of a deuterated internal standard (e.g., NADH-d4) is not just for quantification; it is crucial for achieving high precision and accounting for variations during sample processing and ionization in the mass spectrometer [3] [4].
  • Reporting and Transparency: The scientific community emphasizes that when reporting LOD/LOQ values, you must clearly specify which calculation criterion was used, as results can vary significantly between methods. This is essential for fair method comparison [1].

References

×

XLogP3

-5.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

666.13104937 g/mol

Monoisotopic Mass

666.13104937 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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